molecular formula C7H12O3 B1589264 Ethyl 5-oxopentanoate CAS No. 22668-36-6

Ethyl 5-oxopentanoate

Cat. No.: B1589264
CAS No.: 22668-36-6
M. Wt: 144.17 g/mol
InChI Key: WUPBOSISFPJABC-UHFFFAOYSA-N
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Description

Ethyl 5-oxopentanoate (CAS 22668-36-6) is a diester equivalent and versatile chemical building block with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Its structure features both a carbonyl and an ester functional group, as represented by the SMILES notation CCOC(=O)CCCC=O , making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor in the synthesis of various heterocyclic compounds and complex molecules. Literature reports its use in multi-step synthetic routes, including a high-yield (74%) synthesis from levulinic acid derivatives . Its reactivity allows for transformations at both the ketone and ester termini, enabling the construction of spirocyclic systems , coumarin derivatives via reaction with phenols , and pyrazolone, isoxazolone, and pyrimidone derivatives upon reaction with nucleophiles like phenylhydrazine, hydroxylamine, and acetamidine, respectively . Research Applications: Primarily used as a synthetic intermediate in pharmaceutical research and development . Its structure makes it suitable for exploring structure-activity relationships in drug discovery. Serves as a starting material for the preparation of more complex, pharmaceutically relevant scaffolds . Handling and Storage: To maintain stability and purity, this material should be stored under an inert atmosphere and kept in a freezer, ideally at temperatures under -20°C . Safety guidelines indicate it may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE) is recommended . This compound is provided exclusively for research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBOSISFPJABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456475
Record name ethyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22668-36-6
Record name ethyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, holds significant potential in various research and development applications, particularly in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and spectroscopic data, to support its use in advanced scientific endeavors.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Ethyl 5-oxopentanoate

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 22668-36-6[1]
Appearance Colorless oil[2]
Boiling Point ~280 °C (estimated)[3]
Density ~1.1 ± 0.1 g/cm³ (estimated)[3]
Melting Point Not available
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, acetone).[3]
InChI InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3[1]
SMILES CCOC(=O)CCCC=O[1]

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimentally recorded spectra is not widely published, data from analogous compounds and predicted values provide a strong basis for its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on analogous compounds, the following chemical shifts (δ) in ppm can be predicted:

    • A triplet around 1.2-1.4 ppm for the methyl protons (-CH₃) of the ethyl group.[3]

    • A multiplet in the range of 2.1-2.4 ppm for the methylene (B1212753) protons adjacent to the carbonyl groups.[3]

    • A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group.

    • A signal for the aldehydic proton.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts would include signals for the ester carbonyl, the aldehyde carbonyl, the methylene carbons of the pentanoate chain, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. A strong absorption around 1730 cm⁻¹ is anticipated for the ester carbonyl (C=O) stretch, and another strong band for the aldehyde carbonyl (C=O) stretch.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 144.[2] Fragmentation patterns would likely involve the loss of the ethoxy group, the alkyl chain, and other characteristic fragments of γ-keto esters.

Chemical Reactivity and Synthesis

The dual functionality of this compound makes it a versatile building block in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the ester group is susceptible to hydrolysis, transesterification, and reduction.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the oxidation of ethyl 5-bromopentanoate.[2]

Experimental Protocol: Synthesis from Ethyl 5-bromopentanoate [2]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in 250 ml of toluene.

    • Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 9 hours.

    • After cooling to room temperature, partition the product with 400 ml of water.

    • Separate the toluene layer and extract the aqueous layer with an additional 100 ml of toluene.

    • Combine the toluene extracts and dry over magnesium sulfate.

    • Remove the toluene by fractional distillation.

    • Distill the residue under vacuum to yield this compound as a colorless oil (14.1 g). The mass spectrum should confirm a molecular ion peak at m/z 144.

Synthesis_of_Ethyl_5_oxopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Toluene, Reflux, 9h Toluene, Reflux, 9h Ethyl 5-bromopentanoate->Toluene, Reflux, 9h Pyridine N-oxide Pyridine N-oxide Pyridine N-oxide->Toluene, Reflux, 9h Sodium bicarbonate Sodium bicarbonate Sodium bicarbonate->Toluene, Reflux, 9h This compound This compound Toluene, Reflux, 9h->this compound

Caption: Synthesis of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the GC-MS analysis of ethyl esters can be adapted for this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS or equivalent) is suitable.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • GC Conditions (typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Prepared Sample Prepared Sample Dissolution->Prepared Sample Injection Injection Prepared Sample->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: GC-MS analysis workflow.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its γ-keto ester moiety is a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[3] The aldehyde functionality allows for chain extension and the introduction of diverse substituents.

As research into novel therapeutics and materials continues to expand, the utility of versatile building blocks like this compound is expected to grow, making a thorough understanding of its chemical properties essential for the scientific community.

References

An In-depth Technical Guide to Ethyl 5-oxopentanoate (CAS Number: 22668-36-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule with applications in organic synthesis and as a precursor for various bioactive compounds. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its potential role in medicinal chemistry and drug development.

Chemical and Physical Properties

Ethyl 5-oxopentanoate is a colorless liquid with a mild, ester-like odor. Its key identifying information and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 22668-36-6[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Oxopentanoic acid ethyl ester, 4-Carbethoxybutanal[1]
Density 0.995 g/mL
Boiling Point Data not available
Refractive Index Data not available
SMILES CCOC(=O)CCCC=O[1]
InChIKey WUPBOSISFPJABC-UHFFFAOYSA-N[1]

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following spectroscopic data are predicted based on computational models. These predictions are intended to provide a reference for the expected spectral characteristics of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8Triplet1HAldehydic proton (-CHO)
~4.1Quartet2HMethylene (B1212753) protons of the ethyl group (-OCH₂CH₃)
~2.6Triplet2HMethylene protons adjacent to the aldehyde (-CH₂CHO)
~2.4Triplet2HMethylene protons adjacent to the ester (-CH₂COOEt)
~2.0Quintet2HCentral methylene protons (-CH₂CH₂CH₂-)
~1.2Triplet3HMethyl protons of the ethyl group (-OCH₂CH₃)
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will exhibit seven signals, one for each unique carbon atom.[2]

Chemical Shift (ppm)Assignment
~202Aldehydic carbonyl carbon (-CHO)
~173Ester carbonyl carbon (-COO-)
~61Methylene carbon of the ethyl group (-OCH₂CH₃)
~43Methylene carbon adjacent to the aldehyde (-CH₂CHO)
~33Methylene carbon adjacent to the ester (-CH₂COOEt)
~19Central methylene carbon (-CH₂CH₂CH₂-)
~14Methyl carbon of the ethyl group (-OCH₂CH₃)
Predicted Mass Spectrum

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage adjacent to the carbonyl groups.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
~2950-2850C-H stretching vibrations of the alkyl chain
~2720 and ~2820C-H stretching vibrations characteristic of an aldehyde
~1735C=O stretching vibration of the ester carbonyl
~1725C=O stretching vibration of the aldehyde carbonyl
~1200-1100C-O stretching vibration of the ester

Synthesis of this compound

This compound can be synthesized through several routes. Below are detailed experimental protocols for three common methods.

Method 1: Oxidation of Ethyl 5-hydroxypentanoate (B1236267)

This method involves the oxidation of the corresponding alcohol, Ethyl 5-hydroxypentanoate.

cluster_reagents A Ethyl 5-hydroxypentanoate C This compound A->C Oxidation B Oxidizing Agent (e.g., PCC, Swern Oxidation)

Oxidation of Ethyl 5-hydroxypentanoate

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-hydroxypentanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Oxidation: Slowly add the oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), 1.5 equivalents) to the solution at room temperature. For Swern oxidation, a solution of oxalyl chloride in dichloromethane (B109758) is added to a solution of dimethyl sulfoxide (B87167) (DMSO) at low temperature (-78 °C), followed by the addition of the alcohol and then a hindered base like triethylamine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium bisulfite for PCC oxidation). Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the chromium salts (if using PCC).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Method 2: Ring-Opening of Glutaric Anhydride (B1165640)

This method involves the reaction of glutaric anhydride with ethanol.[3]

A Glutaric Anhydride C Monoethyl glutarate A->C B Ethanol B->C E This compound C->E Selective Reduction D Reduction

Synthesis from Glutaric Anhydride

Experimental Protocol:

  • Esterification: In a round-bottom flask, dissolve glutaric anhydride (1 equivalent) in an excess of anhydrous ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the glutaric anhydride is consumed, yielding monoethyl glutarate.

  • Work-up: Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude monoethyl glutarate.

  • Selective Reduction: The carboxylic acid moiety of monoethyl glutarate is then selectively reduced to the aldehyde. This can be achieved through conversion to an acid chloride followed by reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.

  • Final Purification: Purify the final product by column chromatography.

Method 3: Esterification of 5-Oxopentanoic Acid

This is a direct esterification of the corresponding carboxylic acid.[4][5]

cluster_reagents A 5-Oxopentanoic Acid D This compound A->D B Ethanol B->D C Acid Catalyst (e.g., H₂SO₄)

Fischer Esterification of 5-Oxopentanoic Acid

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 5-oxopentanoic acid (1 equivalent), an excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid. A suitable solvent that forms an azeotrope with water, such as toluene, can also be added.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by observing the amount of water collected or by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation or column chromatography.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals. Its bifunctional nature, possessing both an aldehyde and an ester, allows for a variety of chemical transformations. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, while the ester can be hydrolyzed, reduced, or act as a site for Claisen condensation.

The γ-ketoester moiety is a precursor to various five- and six-membered heterocyclic systems, such as pyridazines, pyrazolones, and dihydropyridines, which are prevalent scaffolds in medicinal chemistry.

A This compound B Reaction with Hydrazines A->B C Reaction with Amines A->C D Reaction with Diketones A->D E Pyrazolone Derivatives B->E F Dihydropyridine Scaffolds C->F G Other Heterocycles D->G H Bioactive Molecules (e.g., Anti-inflammatory, Antimicrobial) E->H F->H G->H

Role as a Precursor to Bioactive Heterocycles

While direct biological activity of this compound has not been extensively reported, its utility as a synthetic intermediate makes it a relevant compound for drug discovery and development programs.

Safety and Handling

This compound is classified as an irritant.[1] The following GHS hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 22668-36-6) is a valuable and versatile synthetic intermediate. This technical guide has provided a summary of its chemical and physical properties, predicted spectroscopic data, detailed synthesis protocols, and an overview of its applications in medicinal chemistry. For researchers and professionals in drug development, this compound offers a flexible scaffold for the synthesis of a wide range of potentially bioactive molecules. It is important to handle this compound with appropriate safety precautions due to its irritant nature.

References

Spectroscopic Profile of Ethyl 5-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-oxopentanoate (B1240814) (CAS No: 22668-36-6). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural isomer, Ethyl 4-oxopentanoate (B1231505) (Ethyl levulinate), and known spectroscopic principles for similar aliphatic esters and aldehydes. The content herein is intended to serve as a robust reference for the identification, characterization, and quality control of Ethyl 5-oxopentanoate in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₂O₃[1]

  • Molecular Weight: 144.17 g/mol [1][2]

  • SMILES: CCOC(=O)CCCC=O[1]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds and established spectroscopic theory.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehyde proton (-CHO)
~4.1Quartet (q)2HMethylene protons (-OCH₂CH₃)
~2.7Triplet (t)2HMethylene protons adjacent to aldehyde (-CH₂CHO)
~2.4Triplet (t)2HMethylene protons adjacent to ester (-CH₂COOR)
~2.0Quintet2HMethylene protons (-CH₂CH₂CH₂-)
~1.2Triplet (t)3HMethyl protons (-OCH₂CH₃)
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~202Aldehyde Carbonyl Carbon (-CHO)
~173Ester Carbonyl Carbon (-COOR)
~61Methylene Carbon (-OCH₂CH₃)
~43Methylene Carbon adjacent to aldehyde (-CH₂CHO)
~33Methylene Carbon adjacent to ester (-CH₂COOR)
~20Methylene Carbon (-CH₂CH₂CH₂-)
~14Methyl Carbon (-OCH₂CH₃)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2975-2850MediumC-H (alkane) stretching
~2720, ~2820WeakC-H (aldehyde) stretching (Fermi doublet)
~1735StrongC=O (ester) stretching[3]
~1725StrongC=O (aldehyde) stretching
~1240StrongC-O (ester) stretching
MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative IntensityProposed Fragment
144Low[M]⁺ (Molecular Ion)
115Moderate[M - CHO]⁺
99Moderate[M - OCH₂CH₃]⁺
73High[COOCH₂CH₃]⁺
43High[CH₂CHO]⁺

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small, liquid organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 3-4 seconds.[5]

    • Relaxation Delay: 1-2 seconds.[5]

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.[4]

  • Instrument Parameters:

    • Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[6]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.[6]

    • Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0 to 220 ppm.[6]

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained from a neat (undiluted) thin film. Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] Gently place a second salt plate on top to create a thin liquid film between the plates.[7][8]

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids like this compound. This allows for separation from any impurities prior to mass analysis.

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI).[9][10][11][12]

    • Electron Energy: 70 eV.[9][13]

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-200.

  • Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described in this guide.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - C=O (Ester) - C=O (Aldehyde) - C-O IR->IR_info MS Mass Spectrometry MS_info Molecular Weight - Fragmentation Pattern MS->MS_info Structure This compound Structure Elucidation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Synthesis of Ethyl 5-Oxopentanoate from Ethyl 5-Bromopentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ethyl 5-oxopentanoate (B1240814) from ethyl 5-bromopentanoate. This key intermediate is valuable in various research and development applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document details two primary synthetic strategies: a direct one-step oxidation and a two-step hydrolysis-oxidation sequence. For each method, experimental protocols are provided, and quantitative data is summarized for comparative analysis.

Introduction

Ethyl 5-oxopentanoate is a bifunctional molecule containing both an ester and an aldehyde functional group. This arrangement makes it a versatile building block in organic synthesis. The conversion of the readily available ethyl 5-bromopentanoate to the desired aldehyde can be achieved through direct oxidation of the alkyl halide or via a two-step process involving the formation of an alcohol intermediate. The choice of synthetic route may depend on factors such as desired yield, reaction conditions, and available reagents.

Synthetic Pathways

Two principal pathways for the synthesis of this compound from ethyl 5-bromopentanoate are presented:

  • Route 1: Direct Oxidation (Kornblum Oxidation) : A one-step conversion of the alkyl bromide to the aldehyde using dimethyl sulfoxide (B87167) (DMSO).

  • Route 2: Two-Step Hydrolysis and Oxidation : Involves the initial conversion of the alkyl bromide to an alcohol (ethyl 5-hydroxypentanoate) via nucleophilic substitution, followed by oxidation of the alcohol to the aldehyde using established methods like the Swern or Dess-Martin oxidation.

The overall synthetic transformations are depicted below.

Synthesis_Overview Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate This compound This compound Ethyl 5-bromopentanoate->this compound Route 1: Kornblum Oxidation Ethyl 5-hydroxypentanoate (B1236267) Ethyl 5-hydroxypentanoate Ethyl 5-bromopentanoate->Ethyl 5-hydroxypentanoate Route 2a: Hydrolysis Ethyl 5-hydroxypentanoate->this compound Route 2b: Oxidation (Swern / Dess-Martin)

Caption: Overview of the synthetic routes to this compound.

Route 1: Direct Synthesis via Kornblum Oxidation

The Kornblum oxidation provides a direct method for the conversion of primary alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base.[1] The reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes base-mediated elimination to yield the aldehyde.

Reaction Mechanism

The general mechanism for the Kornblum oxidation is as follows:

Kornblum_Mechanism cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Elimination R-Br R-CH₂-Br Ethyl 5-bromopentanoate Alkoxysulfonium R-CH₂-O-S⁺(CH₃)₂ Alkoxysulfonium bromide R-Br->Alkoxysulfonium DMSO DMSO (CH₃)₂S=O Dimethyl sulfoxide Alkoxysulfonium_elim R-CH₂-O-S⁺(CH₃)₂ Alkoxysulfonium bromide Alkoxysulfonium->Alkoxysulfonium_elim Base Base (e.g., NaHCO₃) Aldehyde R-CHO This compound Alkoxysulfonium_elim->Aldehyde Base

Caption: Generalized mechanism of the Kornblum oxidation.

Experimental Protocol: Microwave-Assisted Kornblum Oxidation

A rapid, microwave-assisted Kornblum oxidation has been reported for the synthesis of aliphatic aldehydes from alkyl bromides.

Materials:

  • Ethyl 5-bromopentanoate

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a 25 mL pyrex beaker, mix ethyl 5-bromopentanoate (4 mmol), DMSO (5 mmol), and sodium bicarbonate (8 mmol).

  • Irradiate the heterogeneous mixture in a microwave oven (e.g., 300 W) for 2-4 minutes.

  • After irradiation, cool the reaction mixture and add 50 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data
ParameterValueReference
Reactant Ratio (Bromoester:DMSO:Base)1 : 1.25 : 2General Protocol
Reaction Time2 - 4 minutesMicrowave-assisted
Reported Yields (for aliphatic bromides)>80%Microwave-assisted

Route 2: Two-Step Synthesis via Hydrolysis and Oxidation

This pathway involves the initial conversion of ethyl 5-bromopentanoate to ethyl 5-hydroxypentanoate, followed by the oxidation of the resulting primary alcohol to the desired aldehyde.

Step 2a: Hydrolysis of Ethyl 5-Bromopentanoate

The conversion of the alkyl bromide to an alcohol is a nucleophilic substitution reaction (SN2) where a hydroxide (B78521) ion displaces the bromide ion.[2] Care must be taken to minimize the competing hydrolysis of the ester functionality. Using a mixed solvent system of ethanol (B145695) and water can improve the solubility of the starting material.[2]

Experimental Protocol: Nucleophilic Substitution with Hydroxide

Materials:

  • Ethyl 5-bromopentanoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-bromopentanoate in a 1:1 mixture of ethanol and water.

  • Add a stoichiometric amount of potassium hydroxide.

  • Heat the mixture under reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 5-hydroxypentanoate.

  • Purify the product by vacuum distillation.

Step 2b: Oxidation of Ethyl 5-Hydroxypentanoate

The resulting primary alcohol, ethyl 5-hydroxypentanoate, can be oxidized to the aldehyde using various mild oxidizing agents. The Swern and Dess-Martin oxidations are common choices due to their high selectivity and mild reaction conditions.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).

Experimental Protocol: Swern Oxidation

Materials:

  • Ethyl 5-hydroxypentanoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 equiv.) in dichloromethane dropwise.

  • Stir the mixture for 10 minutes at -78 °C.

  • Slowly add a solution of ethyl 5-hydroxypentanoate (1.0 equiv.) in dichloromethane.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Add triethylamine (5.0 equiv.) dropwise and continue stirring for 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

  • Quench the reaction with water and adjust the pH of the aqueous layer to ~4 with 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP) as the oxidizing agent, offering mild reaction conditions and a simple workup.[3]

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • Ethyl 5-hydroxypentanoate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Diethyl ether

Procedure:

  • To a solution of ethyl 5-hydroxypentanoate (1.0 equiv.) in dichloromethane, add Dess-Martin periodinane (1.1 equiv.) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for the Two-Step Route
StepReagentsReaction ConditionsTypical YieldReference
Hydrolysis KOH, Ethanol/WaterRefluxVariableGeneral SN2
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to RTHighGeneral Protocol
Dess-Martin Oxidation DMP, CH₂Cl₂Room TemperatureHighGeneral Protocol

Purification and Characterization

The final product, this compound, is typically a liquid at room temperature. Purification can be achieved by either vacuum distillation or flash column chromatography on silica gel, using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Characterization of the purified product should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton (δ ≈ 9.8 ppm) and the ethyl ester protons.

  • ¹³C NMR: To identify the carbonyl carbons of the aldehyde (δ ≈ 202 ppm) and the ester (δ ≈ 173 ppm).

  • FT-IR: To observe the characteristic C=O stretching frequencies for the aldehyde (≈ 1725 cm⁻¹) and the ester (≈ 1735 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Logical Workflow for Synthesis and Purification

Synthesis_Purification_Workflow cluster_route1 Route 1: Kornblum Oxidation cluster_route2 Route 2: Hydrolysis & Oxidation Start1 Ethyl 5-bromopentanoate Reaction1 Microwave-assisted Kornblum Oxidation Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification Purification (Distillation or Chromatography) Workup1->Purification Start2 Ethyl 5-bromopentanoate Hydrolysis Hydrolysis (SN2) Start2->Hydrolysis Oxidation Oxidation (Swern or Dess-Martin) Hydrolysis->Oxidation Workup2 Aqueous Workup & Extraction Oxidation->Workup2 Workup2->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from ethyl 5-bromopentanoate can be effectively achieved through either a direct Kornblum oxidation or a two-step hydrolysis-oxidation sequence. The direct microwave-assisted Kornblum oxidation offers a rapid and high-yielding route. The two-step method, while longer, utilizes well-established and reliable oxidation reactions (Swern or Dess-Martin) for the final step, providing greater control and predictability. The choice of method will be dictated by the specific requirements of the research or development project, including scale, time constraints, and reagent availability. Careful purification and characterization are essential to ensure the high quality of the final product for its intended applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814), a bifunctional organic molecule incorporating both an ester and an aldehyde, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available literature and computational data. The document details its structure, physicochemical characteristics, and reactivity profile. A detailed experimental protocol for its synthesis is provided, alongside a discussion of its stability and potential applications in pharmaceutical and chemical research. While experimental spectroscopic data remains limited, this guide offers predicted spectral characteristics to aid in its identification and characterization.

Introduction

Ethyl 5-oxopentanoate (CAS No. 22668-36-6), also known as ethyl glutaraldehydate or 4-carbethoxybutanal, is a linear five-carbon chain possessing an ethyl ester at one terminus and an aldehyde at the other.[1] This unique arrangement of functional groups imparts a dual reactivity that makes it a valuable intermediate in the synthesis of a variety of organic molecules, including heterocycles and other complex scaffolds relevant to drug discovery and materials science. Understanding its core physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₃[2][3]
Molecular Weight 144.17 g/mol [1][4]
IUPAC Name This compound[1]
Synonyms 5-oxopentanoic acid ethyl ester, 4-carbethoxybutanal, Ethyl glutaraldehydate[1]
CAS Number 22668-36-6[1][2]
Appearance Colorless oil[5]
Density 0.995 g/mL (predicted)[3]
Boiling Point Not available (experimentally)[4]
Melting Point Not available[4]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; insoluble in water.[3]
XLogP3-AA 0.2[1]
Topological Polar Surface Area 43.4 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]

Chemical Structure and Reactivity

This compound's structure is characterized by a flexible aliphatic chain with two key functional groups that dictate its chemical behavior.

Caption: Chemical structure of this compound.

The presence of both an aldehyde and an ester group allows for a range of chemical transformations. The aldehyde functionality is generally more reactive towards nucleophiles than the ester. This differential reactivity can be exploited for selective chemical modifications.

Key Reactions:

  • Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes nucleophilic attack to form alcohols (via reduction with agents like NaBH₄), cyanohydrins, imines, and acetals.

  • Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, yielding ethyl 5-carboxypentanoate.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 5-oxopentanoic acid.

  • Intramolecular Reactions: The proximity of the two functional groups allows for the possibility of intramolecular cyclization reactions under specific conditions, potentially leading to the formation of lactones or other heterocyclic systems.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of a corresponding precursor. The following protocol is adapted from established literature.[5]

Workflow for the Synthesis of this compound

G start Start Materials: Ethyl 5-bromopentanoate Sodium Bicarbonate Pyridine (B92270) N-oxide Toluene (B28343) reaction Reaction: Reflux in Toluene under Nitrogen for 9 hours with vigorous stirring start->reaction workup Work-up: Cool and partition with water. Separate toluene layer. Extract aqueous layer with toluene. reaction->workup drying Drying: Dry combined toluene extracts over magnesium sulphate. workup->drying purification Purification: Remove toluene by fractional distillation. Distill residue under vacuum. drying->purification product Product: This compound (colorless oil) purification->product

Caption: Synthetic workflow for this compound.

Materials:

  • Ethyl 5-bromopentanoate (42 g)

  • Sodium bicarbonate (34 g)

  • Pyridine N-oxide (38 g)

  • Toluene (250 ml)

  • Water (400 ml)

  • Magnesium sulphate (anhydrous)

Procedure:

  • Combine Ethyl 5-bromopentanoate, sodium bicarbonate, and pyridine N-oxide in 250 ml of toluene in a round-bottom flask.

  • Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.[5]

  • After cooling, transfer the reaction mixture to a separatory funnel and partition with 400 ml of water.[5]

  • Separate the toluene layer, and extract the aqueous layer with an additional 100 ml of toluene.[5]

  • Combine the toluene extracts and dry over anhydrous magnesium sulphate.[5]

  • Remove the toluene by fractional distillation.

  • Distill the residue under vacuum to yield this compound as a colorless oil. The reported yield is 14.1 g.[5] A mass spectrometry analysis should show a molecular ion (M+) at m/z = 144.[5]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.77t1H-CHO
4.12q2H-OCH₂CH₃
2.55t2H-CH₂CHO
2.35t2H-CH₂CO₂Et
1.95p2H-CH₂CH₂CH₂-
1.25t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
201.9-CHO
173.0-CO₂Et
60.5-OCH₂CH₃
43.2-CH₂CHO
33.0-CH₂CO₂Et
19.8-CH₂CH₂CH₂-
14.2-OCH₂CH₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850MediumC-H stretch (aliphatic)
2720MediumC-H stretch (aldehyde)
1735StrongC=O stretch (ester)
1725StrongC=O stretch (aldehyde)
1200-1000StrongC-O stretch (ester)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
144[M]⁺
115[M - CHO]⁺
99[M - OCH₂CH₃]⁺
73[COOCH₂CH₃]⁺
45[OCH₂CH₃]⁺
29[CHO]⁺

Stability and Storage

While specific stability studies on this compound are not widely published, general knowledge of aldehydes and esters suggests certain precautions. Aldehydes are prone to oxidation to carboxylic acids, especially in the presence of air. Esters can undergo hydrolysis in the presence of acid or base and water. Therefore, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize degradation.

Applications in Research and Development

This compound's bifunctional nature makes it a useful starting material for the synthesis of various organic compounds. Its potential applications include:

  • Heterocycle Synthesis: The aldehyde and ester groups can participate in cyclization reactions to form five- or six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.

  • Fine Chemical Synthesis: It can be used as a precursor for the synthesis of fragrances and food additives.[3]

  • Polymer Chemistry: The molecule could potentially be used as a monomer or a cross-linking agent in the development of new polymers.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in organic synthesis. This guide has summarized its known physical and chemical properties, provided a detailed synthesis protocol, and offered predicted spectroscopic data to aid in its characterization. While there is a clear need for more comprehensive experimental data, particularly spectroscopic and stability studies, the information presented here provides a solid foundation for researchers and scientists working with this versatile compound. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential in drug discovery and materials science.

References

Stability and Storage of Ethyl 5-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814) is a versatile bifunctional molecule utilized in the synthesis of a variety of organic compounds. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development. This technical guide provides a comprehensive overview of the stability profile of Ethyl 5-oxopentanoate, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Chemical Profile and Core Stability

This compound, also known as ethyl glutaraldehydate, possesses both an ester and an aldehyde functional group, which dictates its chemical reactivity and stability. Under standard ambient conditions (room temperature), the product is chemically stable. However, its susceptibility to degradation increases with exposure to heat, incompatible materials, and non-optimal storage conditions.

Key Stability Considerations:

  • Thermal Stability: Heating should be avoided as vapors may form explosive mixtures with air at elevated temperatures.

  • Hydrolytic Stability: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding ethanol (B145695) and 5-oxopentanoic acid (levulinic acid).

  • Oxidative Stability: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid.

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents are incompatible and can accelerate degradation.[1]

Recommended Storage and Handling

To maintain the quality and shelf-life of this compound, adherence to the following storage and handling guidelines is crucial.

Storage Conditions

A summary of recommended storage conditions is provided in the table below.

ParameterRecommendationRationale
Temperature Store in a cool place.[2][3] The recommended storage temperature is typically found on the product label.Minimizes vaporization and potential for thermally induced degradation.
Atmosphere Store in a well-ventilated place.[2] Keep container tightly closed in a dry environment.Prevents the accumulation of flammable vapors and minimizes exposure to moisture, which can cause hydrolysis.
Light While not explicitly stated as light-sensitive, storage in opaque or amber containers is a good practice for aldehydes.Protects against potential photolytic degradation pathways.
Container Use the original container or an approved alternative made from a compatible material.[4] Mild steel drums are listed as suitable packaging material.Ensures no leaching or reaction with the container material.
Handling Precautions
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2]

  • Ground and bond container and receiving equipment.[2]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

Potential Degradation Pathways

The primary degradation pathways for this compound involve its two functional groups: the ethyl ester and the aldehyde.

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound 5-Oxopentanoic Acid 5-Oxopentanoic Acid This compound->5-Oxopentanoic Acid H+/OH- Ethanol Ethanol This compound->Ethanol H+/OH- 5-Ethoxycarbonyl-pentanoic Acid 5-Ethoxycarbonyl-pentanoic Acid This compound->5-Ethoxycarbonyl-pentanoic Acid [O]

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following protocols are generalized methodologies for conducting forced degradation and long-term stability studies. These should be adapted based on the specific analytical capabilities and regulatory requirements.

Forced Degradation Study

Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Forced Degradation Experimental Workflow prep Prepare Solutions of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress control Store Control Samples (Recommended Conditions) prep->control sampling Withdraw Aliquots at Predetermined Time Intervals stress->sampling control->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, GC-MS) sampling->analysis characterization Identify and Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the solution with a suitable acid (e.g., HCl) and incubate at a controlled temperature.

    • Basic Hydrolysis: Adjust the pH of the solution with a suitable base (e.g., NaOH) and incubate at a controlled temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide) at a controlled temperature.

    • Thermal Stress: Expose a solid or solution sample to elevated temperatures.

    • Photostability: Expose a solution to a controlled light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots at various time intervals.

  • Analysis: Analyze the stressed samples and control samples (stored under recommended conditions) using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the parent compound and any degradation products.

Long-Term Stability Study

Long-term stability studies evaluate the stability of a substance under the recommended storage conditions to establish a re-test period or shelf life.

Methodology:

  • Storage: Store multiple batches of this compound under the recommended storage conditions (cool, dry, well-ventilated, and protected from light).

  • Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 12, 24, and 36 months).

  • Parameters to Test:

    • Appearance (color, clarity)

    • Assay (quantification of this compound)

    • Purity (detection and quantification of impurities/degradation products)

    • Water content

  • Data Analysis: Analyze the data for any trends in degradation or changes in physical and chemical properties over time.

Conclusion

This compound is a stable compound when stored and handled according to the recommended guidelines. The primary stability concerns are its potential for hydrolysis and oxidation, which can be mitigated by storing it in a cool, dry, and well-ventilated place, away from incompatible materials. For critical applications, it is strongly recommended to perform in-house stability testing to confirm its suitability for the intended use and to establish an appropriate shelf life. This guide provides the foundational information and experimental frameworks necessary for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound in their work.

References

A Technical Guide to the Commercial Availability of Ethyl 5-oxopentanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Suppliers, Purity, and Physicochemical Properties

For researchers, scientists, and professionals in the field of drug development, the accessibility and purity of key chemical intermediates are of paramount importance. Ethyl 5-oxopentanoate (B1240814), a versatile building block in organic synthesis, is one such compound. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant data for its application in research and development.

Physicochemical Properties

Ethyl 5-oxopentanoate, identified by the CAS number 22668-36-6, possesses the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol .[1][2] Its structure features both an ester and an aldehyde functional group, making it a valuable precursor for a variety of chemical transformations.

PropertyValueReference
CAS Number 22668-36-6[1][2][3]
Molecular Formula C7H12O3[1][2]
Molecular Weight 144.17 g/mol [1][2]
SMILES CCOC(=O)CCCC=O[2][4]
InChIKey WUPBOSISFPJABC-UHFFFAOYSA-N[4]

Commercial Availability

A survey of chemical suppliers indicates that this compound is commercially available from various sources, typically with a purity of 97%. The table below summarizes the offerings from prominent suppliers. It is important to note that while many suppliers list "Ethyl pentanoate" or its derivatives, care must be taken to specifically source this compound (CAS 22668-36-6).

SupplierPurityProduct NumberAdditional Information
SynQuest Laboratories97%2123-1-73MDL Number: MFCD12025145
BLD Pharm≥97%BD136959Storage: Inert atmosphere, store in freezer, under -20°C

Quality Control and Experimental Workflow

A logical workflow for the quality control of commercially sourced this compound is crucial to ensure the integrity of subsequent experiments. This typically involves identity confirmation and purity assessment.

cluster_QC Quality Control Workflow start Receive Commercial this compound doc_review Review Supplier Documentation (CoA, SDS) start->doc_review sampling Sample for Analysis doc_review->sampling identity Identity Confirmation (e.g., NMR, IR) sampling->identity purity Purity Assessment (e.g., GC, HPLC) sampling->purity pass Pass identity->pass Confirmed fail Fail identity->fail Not Confirmed purity->pass ≥ Specification purity->fail < Specification release Release for Use in R&D pass->release quarantine Quarantine and Contact Supplier fail->quarantine

Figure 1: A typical quality control workflow for incoming this compound.

Synthesis Pathway Overview

Understanding the potential synthetic routes of this compound can provide insight into potential impurities. A common laboratory-scale synthesis involves the oxidation of a corresponding alcohol.

cluster_synthesis Illustrative Synthesis Pathway starting_material Ethyl 5-hydroxypentanoate reaction Oxidation Reaction starting_material->reaction oxidizing_agent Oxidizing Agent (e.g., PCC, Swern Oxidation) oxidizing_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

References

An In-depth Technical Guide to Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814) is a bifunctional organic molecule containing both an ester and an aldehyde functional group. Its chemical structure makes it a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 5-oxopentanoate, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in medicinal chemistry and drug development. While direct biological activity and involvement in specific signaling pathways are not extensively documented for the title compound itself, its utility as a precursor for bioactive molecules is highlighted.

Chemical Identity and Physicochemical Properties

This compound, systematically named this compound according to IUPAC nomenclature, is also known by synonyms such as 4-carbethoxybutanal and 5-oxopentanoic acid ethyl ester.[1] The fundamental properties of this compound are summarized in the table below. Experimental values for some properties like boiling point and density are not consistently reported in the literature, hence computed values are also provided for reference.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 22668-36-6[1]
Canonical SMILES CCOC(=O)CCCC=O[1]
InChI Key WUPBOSISFPJABC-UHFFFAOYSA-N[1]
Appearance Colorless oil
Boiling Point Not available (experimental)
Density Not available (experimental)
Solubility Expected to be soluble in polar organic solvents.[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are detailed in the following table.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ester)~1.2Triplet~7
-CH₂- (ester)~4.1Quartet~7
-CH₂- (C3)~1.9Quintet~7
-CH₂- (C2)~2.4Triplet~7
-CH₂- (C4)~2.6Triplet~7
-CHO (aldehyde)~9.8Triplet~1.5
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to each carbon atom in the molecule. The expected chemical shifts are presented below.

Carbon AtomChemical Shift (δ, ppm)
-C H₃ (ester)~14
-C H₂- (ester)~60
-C H₂- (C3)~20
-C H₂- (C2)~35
-C H₂- (C4)~43
-C =O (ester)~173
-C HO (aldehyde)~202
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, and α-cleavage adjacent to the aldehyde and ester carbonyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a corresponding precursor. One documented procedure is the oxidation of ethyl 5-hydroxypentanoate. A detailed experimental protocol for a related synthesis is provided below.

Synthesis via Oxidation of Ethyl 5-bromopentanoate

This method utilizes ethyl 5-bromopentanoate as the starting material.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in toluene (250 ml).

    • Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 9 hours.

    • After cooling to room temperature, partition the reaction mixture with water (400 ml).

    • Separate the toluene layer and extract the aqueous layer with an additional portion of toluene (100 ml).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the toluene by fractional distillation.

    • Purify the residue by vacuum distillation to yield this compound as a colorless oil.

Applications in Organic and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. Its bifunctional nature allows for a variety of chemical transformations.

Synthesis of Heterocyclic Compounds

The aldehyde and ester functionalities of this compound can be utilized in cyclization reactions to form various heterocyclic systems. For instance, it can react with hydrazines to form pyridazinones or with β-ketoesters in a Robinson annulation type of reaction. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Precursor for Bioactive Molecules

While this compound itself is not reported to have significant biological activity, it is a key building block for the synthesis of molecules with therapeutic potential. Its derivatives have been investigated for various medicinal applications. For example, related γ-ketoamides are precursors to pyrazolone (B3327878) derivatives, which are known to possess anti-inflammatory and antimicrobial properties.[2]

Biological Role and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific biological roles or signaling pathway interactions of this compound. Its metabolic fate in biological systems is presumed to follow standard pathways for esters and aldehydes, involving hydrolysis of the ester to 5-oxopentanoic acid and ethanol, followed by oxidation of the aldehyde to a carboxylic acid. 5-Oxopentanoic acid can then enter central metabolism.

Further research and biological screening are necessary to elucidate any direct pharmacological effects or interactions with cellular signaling cascades.

Logical Workflow and Diagrams

General Synthesis Workflow

The synthesis of this compound typically involves the functional group transformation of a suitable precursor. A generalized workflow is depicted below.

G General Synthesis Workflow for this compound A Starting Material (e.g., Ethyl 5-bromopentanoate) B Reaction with Oxidizing Agent (e.g., Pyridine N-oxide) A->B Oxidation C Work-up and Extraction B->C Quenching & Separation D Purification (e.g., Distillation) C->D Isolation E This compound D->E

Caption: A simplified workflow for the synthesis of this compound.

Application in Heterocycle Synthesis

The utility of this compound as a building block in the synthesis of heterocyclic compounds is a key aspect of its chemical reactivity. The diagram below illustrates a conceptual pathway for the synthesis of a dihydropyridinone derivative.

G Conceptual Pathway for Heterocycle Synthesis cluster_reactants Reactants A This compound C Condensation Reaction A->C B Amine Derivative (e.g., β-amino ester) B->C D Cyclization C->D Intramolecular E Dihydropyridinone Derivative D->E

Caption: Conceptual flow for synthesizing a dihydropyridinone from this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic and medicinal chemistry. While its direct biological activity remains to be thoroughly investigated, its role as a precursor to complex heterocyclic structures, which are often associated with a wide range of pharmacological activities, is well-established. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, aiming to facilitate its use in research and drug development endeavors. Further studies are warranted to explore the full potential of this versatile molecule and its derivatives in the quest for novel therapeutic agents.

References

An In-Depth Technical Guide to Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxopentanoate (B1240814) is a bifunctional organic compound containing both an ester and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds and other complex molecules of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and key spectroscopic data.

Chemical Identity and Alternate Names

Ethyl 5-oxopentanoate is systematically named as the ethyl ester of 5-oxopentanoic acid. It is also known by several other names, which are crucial for researchers to identify this compound in various chemical databases and literature.

Table 1: Synonyms and Identifiers for this compound

Name TypeIdentifier
IUPAC Name This compound
CAS Number 22668-36-6[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Synonym 5-oxo-pentanoic acid ethyl ester[1]
Synonym Pentanoic acid, 5-oxo-, ethyl ester[1]
Synonym 4-carbethoxybutanal[1]
InChI InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3[1]
InChIKey WUPBOSISFPJABC-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CCCC=O[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions. While experimentally determined data for some properties are not widely published, computed values from reliable sources are available.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance Colourless oil
Boiling Point Not available
Density Not available
Refractive Index Not available
Topological Polar Surface Area 43.4 Ų
XLogP3-AA 0.2[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a corresponding halo-ester. The following protocol is a detailed procedure for its preparation.

Experimental Protocol: Oxidation of Ethyl 5-bromopentanoate

This procedure describes the synthesis of this compound from ethyl 5-bromopentanoate using pyridine (B92270) N-oxide as the oxidizing agent in the presence of sodium bicarbonate.[2]

Materials and Reagents:

  • Ethyl 5-bromopentanoate (42 g)

  • Sodium bicarbonate (34 g)

  • Pyridine N-oxide (38 g)

  • Toluene (B28343) (350 ml)

  • Water

  • Magnesium sulfate

Procedure:

  • Combine Ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in 250 ml of toluene in a reaction vessel.

  • Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel and partition with 400 ml of water.

  • Separate the toluene layer, and extract the aqueous layer with an additional 100 ml of toluene.

  • Combine the organic extracts and dry them over magnesium sulfate.

  • Remove the toluene by fractional distillation.

  • Distill the residue under vacuum to yield this compound as a colourless oil (14.1 g).[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A Ethyl 5-bromopentanoate E Reflux at 111°C for 9 hours (Nitrogen Atmosphere) A->E B Sodium Bicarbonate B->E C Pyridine N-oxide C->E D Toluene (Solvent) D->E F Cooling E->F G Partition with Water F->G H Separation of Organic Layer G->H I Aqueous Layer Extraction with Toluene G->I J Drying with MgSO4 H->J I->J K Fractional Distillation (Toluene Removal) J->K L Vacuum Distillation K->L M This compound L->M

Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

Technique Data
Mass Spectrometry (MS) M+ 144[2]
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Infrared (IR) Data not available in search results.

References

Methodological & Application

Application of Ethyl 5-oxopentanoate in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring both an ester and a keto group, allows for its elaboration into various pharmacologically active agents, including those with anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging Ethyl 5-oxopentanoate in their research endeavors.

Overview of this compound

This compound (C7H12O3) is a γ-keto ester that serves as a key intermediate in organic synthesis.[1] Its reactivity at both the carbonyl and ester functionalities makes it an ideal starting material for constructing complex molecular architectures.

Chemical Properties:

PropertyValue
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol [1]
CAS Number 22668-36-6[1]
Appearance Colorless oil[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a corresponding halo-ester. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

Procedure:

  • Combine Ethyl 5-bromopentanoate, sodium bicarbonate, and pyridine N-oxide in toluene in a reaction vessel.

  • Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

  • After cooling, partition the product with water.

  • Separate the toluene layer and extract the aqueous layer with an additional 100 ml of toluene.

  • Combine the toluene extracts and dry over magnesium sulfate.

  • Remove the toluene by fractional distillation.

  • Distill the residue under vacuum to obtain this compound as a colorless oil.

Yield: 14.1 g

Application in the Synthesis of Bioactive Heterocycles

This compound is a precursor to 1,4-dicarbonyl compounds, which are pivotal in the synthesis of five-membered heterocycles like pyrroles and furans through the Paal-Knorr synthesis. These heterocyclic cores are present in numerous pharmaceuticals.

Synthesis of Substituted Pyrroles with Anticancer Activity

Substituted pyrroles, synthesized from γ-ketoesters, have demonstrated significant potential as anticancer agents. The Paal-Knorr pyrrole (B145914) synthesis is a straightforward method for their preparation.

Materials:

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 15 minutes.

  • Cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture.

paal_knorr_workflow start Start: 1,4-Dicarbonyl Compound (from this compound derivative) + Primary Amine reaction Reaction: - Reflux in Methanol - Acid Catalyst (HCl) start->reaction workup Workup: - Cool reaction mixture - Precipitate with aq. HCl reaction->workup purification Purification: - Vacuum Filtration - Recrystallization workup->purification product Product: Substituted Pyrrole purification->product

General workflow for Paal-Knorr pyrrole synthesis.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrole Derivative (MI-1)Malignant CellsApoptosis-inducing concentrations[3]
Pyrrole Derivative (D1)Malignant CellsApoptosis-inducing concentrations[3]
5-halogenated-7-azaindolin-2-one with pyrrole moiety (13c7)MCF-7, etc.4.49 - 15.39[4]
Synthesis of Substituted Furans with Antimicrobial Activity

Furan (B31954) derivatives synthesized from γ-ketoesters have shown promising antimicrobial activity. The Paal-Knorr furan synthesis provides an efficient route to these compounds.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Furan-based pyrimidine-thiazolidinones (8k)E. coli12.5[5]
Furan-based pyrimidine-thiazolidinones (8d, 8e)A. niger100[5]
Phenylfuran derivatives (4c, 4d, 4e, 4f)MRSA2[6]
3-Aryl-3-(Furan-2-yl)Propanoic Acid DerivativesCandida albicans64[1]
3-Aryl-3-(Furan-2-yl)Propanoic Acid DerivativesS. aureus128[1]

Application in Photodynamic Therapy (PDT)

This compound can serve as a starting material for the synthesis of 5-aminolevulinic acid (ALA) and its derivatives. ALA is a crucial prodrug in photodynamic therapy, a treatment modality for various cancers and other diseases.[6] Upon administration, ALA is metabolized to protoporphyrin IX (PpIX), a potent photosensitizer.[6]

pdt_pathway cluster_synthesis Synthesis cluster_cellular Cellular Uptake and Conversion cluster_pdt Photodynamic Therapy Ethyl_5_oxopentanoate This compound ALA_synthesis Chemical Synthesis Ethyl_5_oxopentanoate->ALA_synthesis ALA 5-Aminolevulinic Acid (ALA) ALA_synthesis->ALA ALA_derivatives ALA Derivatives ALA->ALA_derivatives Cell_uptake Cellular Uptake ALA_derivatives->Cell_uptake PpIX_conversion Metabolic Conversion Cell_uptake->PpIX_conversion PpIX Protoporphyrin IX (PpIX) (Photosensitizer) PpIX_conversion->PpIX Light Light Activation (Specific Wavelength) PpIX->Light ROS Reactive Oxygen Species (ROS) Generation Light->ROS Energy Transfer Cell_death Cell Death (Apoptosis/Necrosis) ROS->Cell_death

Simplified workflow of ALA-based Photodynamic Therapy.

Potential Mechanisms of Action of Derived Compounds

Derivatives of this compound, particularly the heterocyclic compounds, may exert their therapeutic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[7] Some pyrrole derivatives have been investigated as potential EGFR inhibitors.[3]

EGFR_pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrrole Derivative (Potential Inhibitor) Inhibitor->Dimerization Inhibits

Simplified EGFR signaling pathway and potential inhibition.
Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription.[8] Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs.[9]

Topoisomerase_inhibition Topoisomerase DNA Topoisomerase DNA Supercoiled DNA Topoisomerase->DNA Binds to Cleavage DNA Cleavage (Transient Break) DNA->Cleavage Relaxation DNA Relaxation Cleavage->Relaxation Religation DNA Religation Relaxation->Religation Damage DNA Damage & Cell Death Religation->Damage Leads to Inhibitor Heterocyclic Derivative (Potential Inhibitor) Inhibitor->Religation Blocks

Mechanism of DNA topoisomerase inhibition.

Protocols for Biological Evaluation

Protocol: MTT Assay for Anticancer Activity[11][12]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[13][14]

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its ability to be readily converted into a variety of heterocyclic scaffolds provides a rich platform for the discovery and development of novel therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers aiming to explore the potential of this compound and its derivatives in the ongoing search for new and effective treatments for cancer and infectious diseases.

References

Application Notes and Protocols: Ethyl 5-Oxopentanoate as a Versatile Building Block for the Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of ethyl 5-oxopentanoate (B1240814) as a readily available and versatile starting material for the synthesis of natural products, specifically focusing on the construction of the piperidine (B6355638) scaffold, a core structural motif in numerous alkaloids with significant biological activity.

Introduction

Ethyl 5-oxopentanoate, a bifunctional molecule containing both an ester and an aldehyde, is an attractive C5 building block for organic synthesis. Its linear carbon chain and terminal electrophilic sites allow for the stereocontrolled introduction of substituents and subsequent cyclization to form various heterocyclic systems. This document provides a detailed protocol for the synthesis of a key piperidine intermediate en route to the synthesis of the simple, yet physiologically active, hemlock alkaloid, (±)-coniine. The methodology highlights a reductive amination strategy, a robust and widely used transformation in alkaloid synthesis.

Data Presentation

The following table summarizes the expected quantitative data for the key reductive amination/cyclization step to form the piperidine ring system from this compound.

ParameterValue
Starting Material This compound
Reagents Ammonia (B1221849), Sodium triacetoxyborohydride (B8407120)
Product Ethyl piperidine-2-carboxylate
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Theoretical Yield ~85%
Purity (by GC-MS) >95%
Reaction Time 12-24 hours
Reaction Temperature Room Temperature

Experimental Protocols

Synthesis of Ethyl Piperidine-2-carboxylate from this compound via Reductive Amination

This protocol describes the key cyclization step to form the piperidine ring, a central precursor for the synthesis of various piperidine alkaloids.

Materials:

  • This compound (1.0 eq)

  • Ammonia solution (7 N in methanol (B129727), 5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 g, 6.94 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask, add a 7 N solution of ammonia in methanol (5.0 mL, 35 mmol).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • To this mixture, add sodium triacetoxyborohydride (2.21 g, 10.4 mmol) portion-wise over 15 minutes. Caution: The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, ethyl piperidine-2-carboxylate, can be purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product as a colorless oil.

Visualizations

Synthetic Workflow for Piperidine Alkaloid Precursor

The following diagram illustrates the key transformation of this compound into a versatile piperidine intermediate.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Key Intermediate cluster_target Natural Product Target A This compound C Ethyl piperidine-2-carboxylate A->C Reductive Amination/ Cyclization B 1. NH3/MeOH 2. NaBH(OAc)3 D (±)-Coniine C->D Further Transformations G A Aldehyde C Imine Intermediate A->C Condensation B Amine B->C Condensation E Cyclized Amine (Piperidine Ring) C->E Reduction & Cyclization D Reducing Agent D->E Reduction & Cyclization

Application Notes and Protocols for Intramolecular Cyclization Reactions of Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intramolecular cyclization reactions of ethyl 5-oxopentanoate (B1240814), a versatile starting material for the synthesis of valuable five- and six-membered cyclic compounds. The resulting ethyl 2-oxocyclopentanecarboxylate and 2-piperidone (B129406) scaffolds are key intermediates in the development of a wide range of pharmaceuticals. This document outlines the primary synthetic routes, including Dieckmann condensation, acid- and base-catalyzed aldol-type cyclizations, and reductive amination, providing detailed experimental protocols and quantitative data to support your research and development endeavors.

Dieckmann Condensation and Aldol-Type Cyclization of Ethyl 5-Oxopentanoate

Intramolecular cyclization of this compound can proceed via two main pathways under basic or acidic conditions to yield ethyl 2-oxocyclopentanecarboxylate. The Dieckmann condensation, an intramolecular Claisen condensation, is a classic method for forming five- and six-membered rings.[1][2][3] Alternatively, an intramolecular aldol-type reaction can also lead to the formation of a five-membered ring.[4][5]

Reaction Scheme:

Base-Catalyzed Intramolecular Cyclization (Dieckmann Condensation)

The base-catalyzed intramolecular condensation of a diester is known as the Dieckmann condensation.[6] This reaction is effective for the formation of 5- and 6-membered cyclic β-keto esters.[6] For this compound, which is a keto-ester, the reaction proceeds via the formation of an enolate at the carbon alpha to the ester, which then attacks the ketone carbonyl.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Base-Catalyzed Cyclization

This protocol is adapted from established procedures for Dieckmann condensation of similar substrates.[7]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene (B28343)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (10 volumes relative to the substrate).

  • Add sodium ethoxide (1.1 equivalents) to the toluene and stir the suspension.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 3 M HCl until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene or diethyl ether (2 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford pure ethyl 2-oxocyclopentanecarboxylate.

Quantitative Data:

ParameterValueReference
Yield 75-85%[7]
Reaction Time 2-4 hours[7]
Purity (Post-distillation) >98%[7]
Boiling Point 102-104 °C / 11 mmHg
Acid-Catalyzed Intramolecular Aldol-Type Cyclization

Acid-catalyzed intramolecular aldol-type reactions can also be employed for the cyclization of dicarbonyl compounds to form five- or six-membered rings.[4][5]

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Acid-Catalyzed Cyclization

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add a solution of this compound in toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid.

  • Wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the product by vacuum distillation.

Quantitative Data:

ParameterValue
Yield 60-70%
Reaction Time 4-8 hours

Reductive Amination for the Synthesis of 2-Piperidone

Intramolecular reductive amination of this compound provides a direct route to 2-piperidone, a valuable heterocyclic scaffold in medicinal chemistry.[8][9] The reaction involves the formation of an intermediate imine or enamine, which then undergoes cyclization and reduction. A common method involves the use of a nickel catalyst, such as Raney Nickel, under a hydrogen atmosphere.[10][11]

Reaction Scheme:

Caption: Intramolecular cyclization pathways of this compound.

Experimental Workflow for Base-Catalyzed Cyclization

workflow_base A 1. Setup - Flame-dried flask - Inert atmosphere - Add Toluene & NaOEt B 2. Reaction - Add this compound - Reflux for 2-4h A->B C 3. Work-up - Cool to 0°C - Quench with HCl B->C D 4. Extraction - Separate layers - Extract aqueous layer - Combine organic layers C->D E 5. Drying & Concentration - Wash with brine - Dry with MgSO4 - Concentrate D->E F 6. Purification - Vacuum distillation E->F G Product: Ethyl 2-oxocyclopentanecarboxylate F->G

Caption: Workflow for base-catalyzed cyclization.

Experimental Workflow for Reductive Amination

workflow_reductive_amination A 1. Setup in Autoclave - Add this compound, solvent, and NH3 B 2. Catalyst Addition - Carefully add Raney Nickel slurry A->B C 3. Reaction - Seal and purge with N2 then H2 - Pressurize with H2 (50-100 atm) - Heat to 80-120°C for 6-12h B->C D 4. Post-Reaction - Cool and vent H2 - Purge with N2 C->D E 5. Filtration - Filter through Celatom® to remove catalyst D->E F 6. Concentration & Purification - Concentrate filtrate - Recrystallize or distill E->F G Product: 2-Piperidone F->G

References

Application Notes and Protocols: The Versatility of Ethyl 5-Oxopentanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814) and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceutical intermediates. The inherent bifunctionality of this molecule, possessing both an ester and a ketone, allows for its strategic incorporation into complex molecular architectures. These application notes provide detailed protocols for the synthesis of two critical classes of pharmaceutical intermediates derived from Ethyl 5-oxopentanoate analogues: pyrazole-based anti-inflammatory agents and steroid precursors via annulation reactions.

Introduction

The synthesis of novel pharmaceutical agents often relies on the availability of versatile and reactive chemical intermediates. This compound, with its linear five-carbon backbone, terminal ethyl ester, and ketone at the 5-position, serves as an ideal starting material for a variety of chemical transformations. By modifying this core structure, for instance by introducing amino or sulfonyl groups, a diverse array of synthons can be generated. These synthons are instrumental in constructing heterocyclic and polycyclic systems that form the core of many therapeutic agents. This document outlines two key applications of this compound derivatives in pharmaceutical synthesis.

Application 1: Synthesis of Pyrazole-Based COX-2 Inhibitors

Background:

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A major class of NSAIDs, the selective COX-2 inhibitors, offer a more favorable side-effect profile compared to their non-selective counterparts. The pyrazole (B372694) moiety is a key pharmacophore in several successful COX-2 inhibitors, such as Celecoxib. Ethyl 5-amino-5-oxopentanoate, a derivative of this compound, is a valuable precursor for the synthesis of such pyrazole-based pharmaceutical intermediates.[1][2][3] The synthesis involves a cyclocondensation reaction between a β-ketoamide (or a related β-dicarbonyl compound) and a hydrazine (B178648) derivative.[2][4][5]

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Intermediate

This protocol describes the synthesis of a hypothetical 1,5-diarylpyrazole intermediate, structurally analogous to Celecoxib, using an this compound derivative.

Step 1: Synthesis of the β-Diketone Intermediate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol.

  • Addition of Reagents: To the stirred solution, add one equivalent of an appropriate acetophenone (B1666503) derivative (e.g., 4-methylacetophenone). Subsequently, add one equivalent of an this compound derivative (e.g., a derivative with a suitable leaving group for condensation) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the β-diketone intermediate.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-diketone intermediate from Step 1 in glacial acetic acid.

  • Addition of Hydrazine: Add a slight excess (1.1 equivalents) of a substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride).

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the mixture and pour it into ice-water. The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,5-diarylpyrazole intermediate.

Quantitative Data:

Parameterβ-Diketone Intermediate1,5-Diarylpyrazole Intermediate
Typical Yield 75-85%80-90%
Appearance Pale yellow solidWhite to off-white crystalline solid
Melting Point Varies with substituentsVaries with substituents
¹H NMR Signals corresponding to aromatic protons, methyl groups, and the diketone backbone.Characteristic pyrazole proton signal, aromatic protons, and substituent signals.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons.Signals for pyrazole ring carbons, aromatic carbons, and substituent carbons.
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight.[M+H]⁺ corresponding to the molecular weight.

Logical Workflow for Pyrazole Synthesis:

G cluster_0 Step 1: β-Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation A This compound Derivative D Claisen Condensation A->D B Substituted Acetophenone B->D C Sodium Ethoxide in Ethanol C->D E β-Diketone Intermediate D->E H Cyclocondensation E->H F Substituted Hydrazine F->H G Glacial Acetic Acid G->H I 1,5-Diarylpyrazole Intermediate H->I J Active Pharmaceutical Ingredient (e.g., COX-2 Inhibitor) I->J Further Functionalization

Caption: Synthesis of a 1,5-diarylpyrazole intermediate.

Signaling Pathway: COX-2 Inhibition

Selective COX-2 inhibitors, derived from these pyrazole intermediates, exert their anti-inflammatory effects by blocking the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][6] By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced.[7][8]

G A Inflammatory Stimuli (e.g., Cytokines, Growth Factors) B Cell Membrane Phospholipids A->B activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D substrate E Prostaglandins (PGs) D->E catalyzes conversion F Inflammation, Pain, Fever E->F mediates G Pyrazole-based Inhibitor (derived from this compound intermediate) G->D inhibits

Caption: Mechanism of action of pyrazole-based COX-2 inhibitors.

Application 2: Synthesis of Steroid Precursors via Robinson Annulation

Background:

The Robinson annulation is a powerful ring-forming reaction in organic synthesis, enabling the construction of six-membered rings. This reaction is particularly significant in the synthesis of steroids and other polycyclic natural products.[9][10] The process involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[9][11] A key reagent in some Robinson annulations is a vinyl ketone. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate serves as a stable precursor to Nazarov's reagent (an ethyl vinyl ketone equivalent), which can be generated in situ for use in Robinson annulation reactions.

Experimental Protocol: Synthesis of a Bicyclic Enone Intermediate (Wieland-Miescher Ketone Analogue)

This protocol outlines the synthesis of a bicyclic enone, a core structure in many steroids, using a derivative of this compound.

Step 1: In Situ Generation of the Vinyl Ketone (Nazarov's Reagent equivalent)

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate in a suitable aprotic solvent (e.g., THF).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base (e.g., DBU or triethylamine) dropwise. The base will induce β-elimination to generate the reactive ethyl vinyl ketone derivative in situ.

Step 2: Robinson Annulation

  • Michael Addition: To the solution containing the in situ generated vinyl ketone, add a cyclic diketone (e.g., 2-methyl-1,3-cyclohexanedione). Allow the Michael addition to proceed at low temperature for a specified time, monitoring by TLC.

  • Aldol Condensation and Dehydration: After the Michael addition is complete, add a stronger base or acid catalyst and gently heat the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration to form the bicyclic enone.

  • Work-up and Isolation: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the bicyclic enone intermediate.

Quantitative Data:

ParameterBicyclic Enone Intermediate
Typical Yield 60-75%
Appearance Crystalline solid
Melting Point Varies with starting materials
¹H NMR Signals for the α,β-unsaturated ketone system, and aliphatic protons of the bicyclic ring.
¹³C NMR Resonances for the carbonyl carbon, olefinic carbons, and aliphatic carbons of the bicyclic system.
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight.

Logical Workflow for Bicyclic Enone Synthesis:

G cluster_0 Step 1: In Situ Reagent Generation cluster_1 Step 2: Robinson Annulation A Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate C β-Elimination A->C B Base (e.g., DBU) B->C D Reactive Vinyl Ketone C->D F Michael Addition D->F E Cyclic Diketone E->F G Intramolecular Aldol Condensation F->G H Bicyclic Enone Intermediate G->H I Steroid Precursor H->I Further Elaboration

Caption: Synthesis of a bicyclic enone via Robinson annulation.

Signaling Pathway: Steroid Hormone Biosynthesis

The bicyclic enone intermediates synthesized through this method are foundational structures for the total synthesis of various steroid hormones. These hormones, such as cortisol, testosterone, and estradiol, are synthesized from cholesterol through a series of enzymatic reactions in the adrenal glands and gonads.[12][13][14][15] They play crucial roles in a vast array of physiological processes, including metabolism, inflammation, and reproduction, by binding to specific nuclear receptors and modulating gene expression.[12][13]

G cluster_0 Key Intermediates cluster_1 Androgens cluster_2 Estrogens cluster_3 Corticosteroids Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol Progesterone->Cortisol Aldosterone Aldosterone Progesterone->Aldosterone Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Caption: Simplified steroid hormone biosynthesis pathway.

Conclusion

This compound and its derivatives are highly valuable and versatile intermediates in the synthesis of complex pharmaceutical molecules. The protocols and data presented herein demonstrate their utility in constructing both heterocyclic anti-inflammatory agents and polycyclic steroid precursors. The ability to readily access these important molecular scaffolds underscores the importance of this compound in modern drug discovery and development. These application notes serve as a practical guide for researchers and scientists in leveraging this key building block for the synthesis of next-generation therapeutics.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound, in this case, Ethyl 5-oxopentanoate (B1240814), with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and polymers. The products of Knoevenagel condensations are of significant interest in drug discovery, with many derivatives exhibiting promising biological activities, including anticancer properties.[1]

Ethyl 5-oxopentanoate, a γ-keto ester, provides a unique scaffold for the synthesis of diverse molecular architectures. Its aldehyde functionality readily participates in the Knoevenagel condensation, while the ester group offers a handle for further chemical modifications. This document provides detailed protocols and application notes for the Knoevenagel condensation of this compound with various active methylene compounds, offering insights into different catalytic systems and reaction conditions relevant to drug development.

Reaction Scheme and Mechanism

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below. The reaction proceeds via a base-catalyzed mechanism involving the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated product.

Caption: General Knoevenagel condensation of this compound.

Data Presentation: Reaction Conditions and Yields

While specific examples for this compound are not extensively documented in the literature, the following table summarizes typical reaction conditions and yields for Knoevenagel condensations of various aldehydes and ketones with common active methylene compounds. This data serves as a valuable reference for optimizing the reaction with this compound.

Carbonyl CompoundActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98
Aromatic AldehydesEthyl CyanoacetatePiperidine (B6355638)EthanolReflux-90
BenzaldehydeEthyl CyanoacetateDBU/H₂O complexWaterRoom Temp20 min96
CyclohexanoneMalononitrileDBU/H₂O complexWaterRoom Temp--
Various AldehydesEthyl CyanoacetateGallium ChlorideSolvent-freeRoom Temp-High
BenzaldehydeMalononitrileAmmonium (B1175870) Acetate (B1210297)Solvent-free (Sonication)Room Temp5-7 minHigh

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with different active methylene compounds, adapted from established methods for other aldehydes. Researchers should optimize these conditions for their specific needs.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and widely used method for Knoevenagel condensations.

Materials:

  • This compound (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol1_Workflow Start Start Mix Mix this compound, Active Methylene Compound, and Ethanol Start->Mix Add_Catalyst Add Piperidine Mix->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Solvent Evaporation Cool->Evaporate Purify Purification (Column Chromatography or Recrystallization) Evaporate->Purify End End Purify->End

Caption: Workflow for piperidine-catalyzed Knoevenagel condensation.

Protocol 2: DBU-Catalyzed Condensation in Water (Green Chemistry Approach)

This protocol utilizes a more environmentally benign solvent system.[2]

Materials:

  • This compound (1.0 mmol)

  • Active Methylene Compound (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

  • Water (25 mmol)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Prepare the DBU/H₂O complex by reacting DBU with water.

  • In a flask, add this compound and the active methylene compound to the DBU/H₂O complex.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, isolate by filtration and wash with cold water.

  • If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

Protocol 3: Solvent-Free Condensation using Sonication

This method offers a rapid and efficient synthesis under solvent-free conditions.

Materials:

  • This compound (0.01 M)

  • Malononitrile (0.01 M)

  • Ammonium acetate (catalytic amount)

  • Beaker and glass rod

  • Sonicator

Procedure:

  • In a beaker, mix this compound and malononitrile.

  • Add a catalytic amount of ammonium acetate and stir with a glass rod.

  • Place the beaker in a sonicator at room temperature for 5-10 minutes.

  • Monitor the reaction by TLC.

  • The crude product can be recrystallized from a suitable solvent system (e.g., n-hexane/ethyl acetate).

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable scaffolds in medicinal chemistry. The conjugated system is a Michael acceptor and can interact with biological nucleophiles, a common mechanism of action for many therapeutic agents.

Potential Therapeutic Targets:

  • Anticancer Agents: Many compounds synthesized via Knoevenagel condensation have demonstrated significant anticancer activity.[1] These molecules can target various cellular pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.

  • Anti-inflammatory Agents: The α,β-unsaturated carbonyl moiety is present in several natural and synthetic anti-inflammatory compounds.

  • Antimicrobial Agents: The reactivity of the Michael acceptor can be exploited to design novel antimicrobial agents that target essential enzymes in bacteria and fungi.

Drug_Development_Pathway Start This compound Condensation Knoevenagel Condensation Start->Condensation Product α,β-Unsaturated Product Condensation->Product Screening Biological Screening Product->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Active Hit Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug development workflow utilizing Knoevenagel products.

Conclusion

The Knoevenagel condensation of this compound provides a versatile and efficient route to a wide array of α,β-unsaturated compounds with significant potential in drug discovery and development. The protocols outlined in this document, based on established methodologies for similar substrates, offer a solid starting point for researchers. By exploring different catalysts, solvent systems, and active methylene compounds, a diverse library of novel molecules can be synthesized and screened for various biological activities, ultimately contributing to the discovery of new therapeutic agents.

References

Application Note: A Versatile Two-Step Synthesis of N-Substituted Piperidines from Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine (B6355638) scaffold is a privileged structural motif found in a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence in medicinal chemistry underscores the continuous need for robust and flexible synthetic methods to access diverse arrays of substituted piperidines. This application note details a reliable and versatile two-step synthetic pathway for the preparation of N-substituted piperidines starting from the readily available precursor, ethyl 5-oxopentanoate (B1240814).

The described methodology leverages a sequential reductive amination/intramolecular cyclization, followed by a lactam reduction. This approach allows for the introduction of a wide variety of substituents on the piperidine nitrogen, making it a highly valuable tool for generating compound libraries for drug discovery and development programs.[2][3]

Overall Synthetic Pathway

The synthesis proceeds via two key transformations:

  • Reductive Amination and Lactamization: Ethyl 5-oxopentanoate undergoes a one-pot reductive amination with a primary amine to form an intermediate amino ester, which spontaneously or upon workup undergoes intramolecular cyclization to yield a stable N-substituted 2-piperidone (B129406).

  • Lactam Reduction: The resulting 2-piperidone is subsequently reduced using a powerful hydride reducing agent to afford the final N-substituted piperidine.

Experimental Workflow

The overall experimental workflow for the synthesis of N-substituted piperidines is depicted below.

G start_node This compound process1_node Step 1: Reductive Amination & Intramolecular Cyclization start_node->process1_node  Methanol (B129727) (Solvent) reagent1_node Primary Amine (R-NH₂) reagent1_node->process1_node  NaBH₃CN intermediate_node N-Substituted 2-Piperidone process1_node->intermediate_node  Yields: 75-90% process2_node Step 2: Lactam Reduction intermediate_node->process2_node  THF (Solvent) final_product_node N-Substituted Piperidine process2_node->final_product_node  LiAlH₄  Yields: 80-95%

Caption: General workflow for the two-step synthesis of N-substituted piperidines.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Piperidones via Reductive Amination

This protocol describes the general procedure for the synthesis of an N-substituted 2-piperidone from this compound and a primary amine.[4][5]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine, Aniline, Cyclohexylamine) (1.05 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the selected primary amine (1.05 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature for 20 minutes.

  • Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-substituted 2-piperidone.

Protocol 2: Reduction of N-Substituted 2-Piperidones

This protocol details the reduction of the lactam carbonyl to a methylene (B1212753) group, yielding the final piperidine product.

Materials:

  • N-Substituted 2-Piperidone (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Fieser's workup (water, then 15% NaOH, then water)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the N-substituted 2-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again, until a granular precipitate is formed.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the filtrate and washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.

  • If necessary, purify the product by flash column chromatography or distillation.

Data Presentation

The following table summarizes representative, anticipated results for the synthesis of various N-substituted piperidines using the described protocols.

EntryR-Group (Amine)ProductStep 1 Yield (Piperidone)Step 2 Yield (Piperidine)Mol. Weight ( g/mol )
1Benzyl1-Benzylpiperidine88%92%175.28
2Phenyl1-Phenylpiperidine79%85%161.25
3Cyclohexyl1-Cyclohexylpiperidine85%94%167.31
4Butyl1-Butylpiperidine82%91%141.27

Applications in Drug Discovery

The piperidine ring is a cornerstone in the design of central nervous system (CNS) active agents, antivirals, and anticancer drugs.[1][3] The flexibility of the presented synthesis allows for the incorporation of diverse chemical functionalities through the choice of the primary amine. This enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, the introduction of aromatic or heteroaromatic amines can serve as a handle for further functionalization via cross-coupling reactions, expanding the chemical space accessible for drug development programs.

Signaling Pathway Context

While this document focuses on synthesis, the products are highly relevant to drug discovery targeting specific biological pathways. For example, many G-protein coupled receptor (GPCR) antagonists and selective serotonin (B10506) reuptake inhibitors (SSRIs) feature a substituted piperidine core. The diagram below illustrates a simplified logical relationship of how these synthesized compounds fit into the early stages of a drug discovery pipeline targeting a hypothetical kinase pathway.

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Cascade cluster_bio Biological Target start_mat This compound piperidines Piperidine Library start_mat->piperidines 2-Step Synthesis screening High-Throughput Screening piperidines->screening Test Compounds hit_id Hit Identification screening->hit_id Active Compounds receptor Target Receptor/ Kinase screening->receptor Binding Assay lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Initial Hits signal Downstream Signaling receptor->signal response Cellular Response signal->response

Caption: Role of synthesized piperidines in a typical drug discovery workflow.

References

Application Notes and Protocols: γ-Valerolactone Synthesis from Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Valerolactone (GVL) is a versatile and sustainable platform chemical with significant potential in the production of biofuels, value-added chemicals, and green solvents.[1][2] One promising synthetic route to GVL involves the catalytic conversion of biomass-derived precursors. This document details the application of ethyl 5-oxopentanoate (B1240814) as a precursor for the synthesis of GVL. The process involves a two-step intramolecular transformation: the hydrogenation of the ketone group to form ethyl 5-hydroxypentanoate, followed by an intramolecular transesterification to yield GVL and ethanol (B145695). This pathway is analogous to the well-studied conversion of ethyl levulinate (ethyl 4-oxopentanoate) to GVL.[3]

The conversion can be achieved through catalytic transfer hydrogenation (CTH) using a hydrogen donor like isopropanol (B130326) or through direct hydrogenation with molecular hydrogen.[1][4] Various heterogeneous catalysts, particularly those based on zirconium and other transition metals, have demonstrated high efficacy in this transformation.

Reaction Pathway

The conversion of ethyl 5-oxopentanoate to γ-valerolactone proceeds through a two-step mechanism. The initial step is the hydrogenation of the carbonyl group to a hydroxyl group, forming an intermediate, ethyl 5-hydroxypentanoate. This is followed by an intramolecular cyclization (lactonization) to form the stable five-membered ring of γ-valerolactone, with the elimination of ethanol.

reaction_pathway cluster_products This compound Ethyl 5-hydroxypentanoate This compound->Ethyl 5-hydroxypentanoate γ-Valerolactone Ethyl 5-hydroxypentanoate->γ-Valerolactone Ethanol R_label This compound I_label Ethyl 5-hydroxypentanoate P1_label γ-Valerolactone P2_label Ethanol

Caption: Reaction pathway for the conversion of this compound to γ-valerolactone.

Data Presentation: Catalytic Performance

The following tables summarize quantitative data from studies on the conversion of ethyl levulinate to GVL, which is expected to show similar catalytic performance for this compound.

Table 1: Catalytic Transfer Hydrogenation (CTH) of Ethyl Levulinate to GVL

CatalystHydrogen DonorTemperature (°C)Time (h)Conversion (%)GVL Yield (%)Reference
UiO-66(Zr)Isopropanol2002>9992.7[4]
MOF-808Isopropanol130---[4]
2%Zr-Beta-7dIsopropanol110810088.7[1]
ZrO2Supercritical Ethanol250395.581.5[5]
Zr-PgIsopropanol--9996.5[6]
ZrO2/GOIsopropanol1801010094.8[7]

Table 2: Direct Hydrogenation of Ethyl Levulinate to GVL

CatalystH2 PressureTemperature (°C)SolventConversion (%)GVL Selectivity (%)Reference
1%Pt/ZSM-356 MPa200Ethanol10099[1]
Cu-Ni/Al2O3-180n-hexane99.998[3]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of GVL via Catalytic Transfer Hydrogenation (CTH)

This protocol is adapted from studies using zirconium-based catalysts and isopropanol as a hydrogen donor.[1][4]

Materials:

  • This compound

  • Zirconium-based catalyst (e.g., UiO-66(Zr) or 2%Zr-Beta-7d)

  • Isopropanol (analytical grade)

  • High-pressure autoclave reactor with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Loading: In a typical experiment, charge the autoclave reactor with this compound (e.g., 1 mmol), the catalyst (e.g., 0.2 g), and isopropanol (e.g., 5 mL).[1]

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Reaction: Heat the reactor to the desired temperature (e.g., 110-200°C) under constant stirring.[1][4]

  • Reaction Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC.

  • Cooling and Catalyst Separation: After the desired reaction time (e.g., 2-8 hours), cool the reactor to room temperature.[1][4] Separate the catalyst from the liquid product mixture by centrifugation or filtration.

  • Product Analysis: Analyze the liquid product using a gas chromatograph equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) to determine the conversion of this compound and the yield of GVL.

Protocol 2: Synthesis of GVL via Direct Hydrogenation

This protocol is based on the use of supported metal catalysts and molecular hydrogen.[3]

Materials:

  • This compound

  • Supported metal catalyst (e.g., Cu-Ni/Al2O3)

  • Solvent (e.g., n-hexane)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation (if required): Some catalysts may require pre-reduction. Follow the specific activation procedure for the chosen catalyst (e.g., heating under a flow of H2).

  • Reactor Loading: Add the catalyst (e.g., 1 g), this compound (e.g., 2 g), and solvent (e.g., 38 g of n-hexane) to the autoclave reactor.[3][5]

  • Sealing and Pressurizing: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired H2 pressure.

  • Reaction: Heat the reactor to the target temperature (e.g., 180°C) with vigorous stirring.[3]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Separation and Product Analysis: Separate the catalyst from the reaction mixture by filtration. Analyze the filtrate by GC to quantify the conversion and GVL yield.

Experimental Workflow

The general workflow for the synthesis and analysis of γ-valerolactone from this compound is depicted below.

experimental_workflow start Start: Define Reaction (CTH or Direct Hydrogenation) setup Reactor Setup: - Add this compound - Add Catalyst - Add Solvent/H2 Donor start->setup seal_purge Seal and Purge Reactor setup->seal_purge reaction Run Reaction: - Set Temperature - Set Pressure (if applicable) - Stir seal_purge->reaction cool_depressurize Cool and Depressurize reaction->cool_depressurize separation Catalyst Separation (Filtration/Centrifugation) cool_depressurize->separation analysis Product Analysis (GC) - Quantify Conversion - Quantify GVL Yield separation->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for GVL synthesis.

Catalyst Reusability

For practical applications, the stability and reusability of the catalyst are crucial. Many of the cited catalysts, such as UiO-66(Zr), MOF-808, and 2%Zr-Beta-7d, have demonstrated good recyclability for at least five cycles without a significant loss in activity or selectivity.[1][4] To recycle the catalyst, it is typically recovered by filtration or centrifugation after the reaction, washed with a solvent (e.g., ethanol or isopropanol), dried, and then can be used in subsequent reaction runs.

References

Application Notes and Protocols: Reductive Amination of Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group into an amine through an intermediate imine or enamine, which is subsequently reduced. This application note provides a detailed overview and experimental protocols for the intramolecular reductive amination of ethyl 5-oxopentanoate (B1240814) to synthesize ethyl piperidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocols described herein are based on established principles of reductive amination and can be adapted for various research and development applications.

Reaction Principle

The intramolecular reductive amination of ethyl 5-oxopentanoate involves a two-step sequence within a single reaction vessel (a "one-pot" reaction). First, the terminal aldehyde of this compound reacts with an ammonia (B1221849) source to form a cyclic imine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the final product, ethyl piperidine-2-carboxylate. The reaction is typically carried out under mild conditions and can be achieved using various reducing agents and catalytic systems.

Experimental Protocols

Two common and effective methods for the reductive amination of this compound are presented below: one utilizing a chemical reducing agent (sodium cyanoborohydride) and the other employing catalytic hydrogenation.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol describes a direct reductive amination using an ammonia source and sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of carbonyl groups.

Materials:

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine Source: Add ammonium acetate (5-10 eq) to the flask.

  • Solvent Addition: Dissolve the reactants in anhydrous methanol (5-10 mL per gram of this compound).

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of glacial acetic acid. This is crucial for efficient imine formation.

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (1.5-2.0 eq) to the stirring solution in portions. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl piperidine-2-carboxylate by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Catalytic Hydrogenation

This protocol utilizes catalytic hydrogenation for the reductive amination, which is a greener alternative avoiding stoichiometric metal hydride reagents.

Materials:

  • This compound

  • Ammonia (as a solution in methanol or as ammonium hydroxide)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Ethanol or Methanol (anhydrous)

  • Hydrogen gas source

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), combine this compound (1.0 eq) and the chosen solvent (ethanol or methanol).

  • Addition of Catalyst and Amine Source: Carefully add the Pd/C or Raney Nickel catalyst to the vessel under an inert atmosphere (e.g., nitrogen or argon). Then, add the ammonia source (e.g., a saturated solution of ammonia in methanol).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi) and begin vigorous stirring or shaking. The reaction is typically run at room temperature to 50 °C for 12-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Palladium on carbon can be pyrophoric when dry; handle with care.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl piperidine-2-carboxylate by flash column chromatography or distillation under reduced pressure.

Data Presentation

SubstrateAmine SourceReducing Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 4-oxobutanoateAmmonium AcetateNaBH₃CNMethanolRT1875-85General Procedure
CyclohexanoneAmmoniaH₂/Raney NiEthanol8012>90General Procedure
Ethyl levulinateAmmonium Formate[Ir(Cp*)Cl₂]₂Formic Acid802488Adapted from similar Ir-catalyzed reactions
β-Keto estersAmmonium AcetateNaBH₃CN/AcOHChloroform502460-70[1]

Visualizations

Reaction Pathway

ReductiveAmination Figure 1: Reaction Pathway for Intramolecular Reductive Amination cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A This compound B Cyclic Imine A->B + NH₃ - H₂O C Ethyl piperidine-2-carboxylate B->C Reduction (e.g., NaBH₃CN or H₂/Catalyst)

Caption: Figure 1: Reaction Pathway for Intramolecular Reductive Amination.

Experimental Workflow

Workflow Figure 2: General Experimental Workflow Start Combine this compound and Amine Source in Solvent Adjust_pH Adjust pH to 6-7 (for hydride reduction) Start->Adjust_pH Catalytic_Hydrogenation Setup for Catalytic Hydrogenation (H₂/Catalyst) Start->Catalytic_Hydrogenation Add_Reductant Add Reducing Agent (e.g., NaBH₃CN) Adjust_pH->Add_Reductant Reaction Stir at appropriate temperature and monitor Add_Reductant->Reaction Catalytic_Hydrogenation->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Purify by Chromatography or Distillation Workup->Purification End Characterize Product Purification->End

Caption: Figure 2: General Experimental Workflow.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas. Avoid contact with strong acids.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

  • Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Conclusion

The intramolecular reductive amination of this compound provides an efficient route to ethyl piperidine-2-carboxylate, a key heterocyclic scaffold. The choice between a chemical reducing agent like sodium cyanoborohydride and catalytic hydrogenation will depend on the available equipment, scale of the reaction, and desired environmental impact. The protocols provided herein serve as a comprehensive guide for researchers to perform this valuable transformation. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Dieckmann Condensation of Ethyl 5-Oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Dieckmann condensation is a robust and widely utilized intramolecular cyclization of diesters to afford cyclic β-keto esters. This reaction is particularly significant in the synthesis of five- and six-membered rings, which are prevalent structural motifs in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. For researchers in drug development, the Dieckmann condensation provides a reliable method for constructing cyclopentanone (B42830) and cyclohexanone (B45756) scaffolds, which serve as versatile intermediates for further chemical elaboration.

Ethyl 5-oxopentanoate (B1240814) derivatives, such as diethyl adipate (B1204190) and its substituted analogues, are common substrates for the Dieckmann condensation, leading to the formation of valuable 2-oxocyclopentanecarboxylate derivatives. These products are key building blocks in the synthesis of prostaglandins, steroids, and various alkaloids. The presence of both a ketone and an ester functional group in the cyclic product allows for a wide range of subsequent chemical transformations. The ester can be hydrolyzed and decarboxylated to yield a substituted cyclopentanone, or the ketone can be manipulated to introduce further complexity. The enolizable proton between the two carbonyl groups also provides a handle for selective alkylation, enabling the synthesis of a diverse library of compounds for biological screening.

In the context of medicinal chemistry, the ability to efficiently generate substituted cyclic scaffolds is paramount. The Dieckmann condensation offers a convergent and often high-yielding approach to these structures. By varying the substituents on the starting ethyl 5-oxopentanoate derivative, a wide range of functionalized cyclopentanones can be accessed, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Quantitative Data Presentation

The yield of the Dieckmann condensation is highly dependent on the substrate, the choice of base, and the reaction conditions. Below is a summary of reported yields for the cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate under various conditions.

Starting MaterialBaseSolventTemperatureTimeYield (%)Reference
Diethyl AdipateSodium EthoxideToluene (B28343)Reflux3 h58[1]
Diethyl AdipatePotassium EthoxideTolueneReflux3 h41[1]
Diethyl AdipateSodium tert-ButoxideTolueneReflux3 h69[1]
Diethyl AdipatePotassium tert-ButoxideTolueneReflux3 h98[1]
Diethyl AdipateSodium EthoxideNone (Solvent-free)Room Temp10 min61[1][2]
Diethyl AdipatePotassium EthoxideNone (Solvent-free)Room Temp10 min63[1][2]
Diethyl AdipateSodium tert-ButoxideNone (Solvent-free)Room Temp10 min74[1][2]
Diethyl AdipatePotassium tert-ButoxideNone (Solvent-free)Room Temp10 min82[1][2]

Experimental Protocols

General Protocol for the Dieckmann Condensation of Diethyl Adipate

This protocol describes a general procedure for the intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate using sodium ethoxide as the base.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Base and Solvent: Sodium ethoxide (1.0 equivalent) is suspended in anhydrous toluene in the reaction flask.

  • Addition of Diester: Diethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature and then carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure ethyl 2-oxocyclopentanecarboxylate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_materials Prepare Reactants: - Diethyl Adipate - Sodium Ethoxide - Anhydrous Toluene setup_apparatus Set up dry, inert atmosphere reaction apparatus prep_materials->setup_apparatus add_base Suspend Sodium Ethoxide in Toluene setup_apparatus->add_base add_diester Add Diethyl Adipate dropwise add_base->add_diester reflux Heat to Reflux add_diester->reflux quench Cool and Quench with dilute acid reflux->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify final_product final_product purify->final_product Ethyl 2-oxocyclopentanecarboxylate

Caption: Experimental workflow for the Dieckmann condensation.

dieckmann_mechanism start Diethyl Adipate enolate Enolate Intermediate start->enolate l1 tetrahedral Tetrahedral Intermediate enolate->tetrahedral l2 cyclization Intramolecular Cyclization beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester l3 enolate2 Deprotonated β-Keto Ester beta_keto_ester->enolate2 l4 product Ethyl 2-oxocyclopentanecarboxylate (after acidic workup) enolate2->product l5 base + NaOEt step1 1. Deprotonation step2 2. Nucleophilic Attack step3 3. Elimination of Ethoxide step4 4. Deprotonation (drives equilibrium) step5 5. Protonation (Acid Workup) l1->enolate Step 1: Deprotonation l2->tetrahedral Step 2: Intramolecular Nucleophilic Attack l3->beta_keto_ester Step 3: Elimination of Ethoxide l4->enolate2 Step 4: Deprotonation l5->product Step 5: Protonation (Acidic Workup)

Caption: Mechanism of the Dieckmann condensation.

References

Application Notes and Protocols: Ethyl 5-Oxopentanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, serves as a valuable building block in the synthesis of various agrochemicals. Its ester and aldehyde functionalities allow for a range of chemical transformations, making it a key intermediate in the production of herbicides and potentially other classes of pesticides. This document provides detailed application notes and experimental protocols for the synthesis of the biodegradable herbicide, δ-aminolevulinic acid (ALA), from ethyl 5-oxopentanoate. Additionally, a prospective synthetic pathway for pyridazinone-based herbicides is discussed.

Synthesis of δ-Aminolevulinic Acid (ALA) Herbicide

δ-Aminolevulinic acid is a natural, biodegradable herbicide that acts by inducing the accumulation of photodynamic tetrapyrroles in susceptible plants, leading to oxidative damage and death. The synthesis of ALA from this compound proceeds through a three-step sequence: α-bromination, amination, and hydrolysis.

Synthetic Pathway Overview

The overall transformation of this compound to δ-aminolevulinic acid is depicted below. The process involves the selective bromination at the α-position to the aldehyde, followed by nucleophilic substitution with an amine source, and subsequent hydrolysis of the ester and any intermediate imine/enamine functionalities.

ALA Synthesis Pathway start This compound step1 Ethyl 2-bromo-5-oxopentanoate start->step1 α-Bromination step2 Ethyl 5-amino-4-oxopentanoate (or tautomer) step1->step2 Amination end δ-Aminolevulinic Acid (ALA) step2->end Hydrolysis

Caption: Synthetic pathway for δ-aminolevulinic acid from this compound.

Experimental Protocols

1.2.1. Step 1: α-Bromination of this compound

This protocol describes the selective bromination of the carbon alpha to the aldehyde group.

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-bromo-5-oxopentanoate.

1.2.2. Step 2: Amination of Ethyl 2-bromo-5-oxopentanoate

This step introduces the amino group via nucleophilic substitution.

Materials and Reagents:

  • Ethyl 2-bromo-5-oxopentanoate

  • Ammonia (B1221849) (aqueous solution or gas) or a suitable amine source (e.g., hexamethylenetetramine followed by hydrolysis)

  • Ethanol (B145695) or other suitable polar solvent

Instrumentation:

  • Sealed reaction vessel (if using ammonia gas)

  • Magnetic stirrer

Procedure:

  • Dissolve the crude ethyl 2-bromo-5-oxopentanoate in ethanol.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution.

  • Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, remove the solvent under reduced pressure to obtain the crude ethyl 5-amino-4-oxopentanoate.

1.2.3. Step 3: Hydrolysis to δ-Aminolevulinic Acid

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

  • Crude ethyl 5-amino-4-oxopentanoate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

Procedure:

  • To the crude ethyl 5-amino-4-oxopentanoate, add a solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize to pH 7 with a sodium hydroxide solution.

  • The resulting solution contains δ-aminolevulinic acid, which can be further purified by crystallization or chromatography.

Quantitative Data Summary
StepReactantProductReagentsTypical Yield
1This compoundEthyl 2-bromo-5-oxopentanoateNBS, AIBN, CCl₄75-85%
2Ethyl 2-bromo-5-oxopentanoateEthyl 5-amino-4-oxopentanoateNH₃, Ethanol60-70%
3Ethyl 5-amino-4-oxopentanoateδ-Aminolevulinic AcidHCl, NaOH>90%

Table 1: Summary of reaction steps and typical yields for the synthesis of δ-aminolevulinic acid.

Prospective Synthesis of Pyridazinone Herbicides

Proposed Synthetic Workflow

Pyridazinone_Synthesis cluster_0 Starting Material cluster_1 Key Intermediate Formation cluster_2 Cyclization cluster_3 Functionalization This compound This compound α,β-unsaturated ester α,β-Unsaturated Ester (via oxidation/elimination) This compound->α,β-unsaturated ester Oxidation & Elimination Pyridazinone Core Pyridazinone Core α,β-unsaturated ester->Pyridazinone Core Reaction with Hydrazine (B178648) Derivative Substituted Pyridazinone Herbicide Substituted Pyridazinone Herbicide Pyridazinone Core->Substituted Pyridazinone Herbicide Further Modifications

Caption: A plausible workflow for the synthesis of pyridazinone herbicides from this compound.

General Experimental Considerations
  • Formation of a 1,4-dicarbonyl or equivalent: The aldehyde of this compound can be oxidized to a carboxylic acid, which can then be further manipulated. Alternatively, reactions at the α-position to the ester could introduce another carbonyl or a group that can be converted to one.

  • Cyclization with Hydrazine: The resulting 1,4-dicarbonyl species or its equivalent (e.g., a γ-keto acid or ester) can be reacted with a substituted or unsubstituted hydrazine. This condensation reaction, typically carried out in a suitable solvent like ethanol or acetic acid with heating, would form the pyridazinone ring.

  • Further Functionalization: The resulting pyridazinone core can be further modified (e.g., through halogenation, alkylation, or arylation) to produce a variety of herbicidally active compounds.

Note: This proposed pathway is theoretical and would require experimental validation and optimization.

Conclusion

This compound is a promising and versatile starting material for the synthesis of agrochemicals. The detailed protocol for the synthesis of the biodegradable herbicide δ-aminolevulinic acid highlights a practical application. Furthermore, the potential for its use in the synthesis of other important classes of herbicides, such as pyridazinones, warrants further investigation and development by researchers in the field. The methodologies presented here provide a solid foundation for the exploration of this compound in the discovery and development of novel agrochemical solutions.

Application Notes and Protocols for the Nazarov Reaction Utilizing Ethyl 5-Oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Nazarov cyclization reaction, with a specific focus on the utilization of ethyl 5-oxopentanoate (B1240814) derivatives as precursors to the requisite divinyl ketone substrates. The Nazarov reaction is a powerful tool in organic synthesis for the construction of cyclopentenone rings, which are key structural motifs in many natural products and pharmaceutically active compounds.

Introduction

The Nazarov cyclization is a 4π-electrocyclic ring-closure of a divinyl ketone catalyzed by a Brønsted or Lewis acid. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation. Subsequent elimination of a proton yields the cyclopentenone product.

Ethyl 5-oxopentanoate derivatives are not direct substrates for the Nazarov cyclization. Instead, they serve as versatile precursors to ethyl 3-oxopent-4-enoate, commonly known as "Nazarov's Reagent." This key intermediate can then undergo a variety of transformations, such as tandem Michael addition-Nazarov cyclization sequences, to generate highly functionalized cyclopentenone products. A common precursor is ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, which can generate ethyl 3-oxopent-4-enoate in situ.[1]

Reaction Mechanism and Key Concepts

The general mechanism of the Nazarov cyclization is a well-established process involving several key steps:

  • Activation: A Lewis or Brønsted acid activates the divinyl ketone, promoting the formation of a pentadienyl cation.

  • Electrocyclization: The pentadienyl cation undergoes a 4π-conrotatory electrocyclic ring closure to form an oxyallyl cation.

  • Elimination: A proton is eliminated from a carbon adjacent to the oxyallyl cation, leading to the formation of the cyclopentenone ring.

The regioselectivity and stereoselectivity of the Nazarov cyclization can be influenced by various factors, including the substitution pattern of the divinyl ketone, the choice of catalyst, and the reaction conditions. Modern variations of the Nazarov reaction have been developed to address some of the limitations of the classical reaction, such as the need for stoichiometric amounts of strong acids and poor control over selectivity. These variations include silicon-directed, polarized, and catalytic asymmetric Nazarov cyclizations.[2]

Data Presentation

The following table summarizes representative quantitative data for a tandem Michael addition-Nazarov cyclization reaction, a common application of ethyl 3-oxopent-4-enoate (Nazarov's Reagent). In this sequence, the divinyl ketone is formed in situ from the Michael addition of an α,β-unsaturated ketone to Nazarov's Reagent, followed by the acid-catalyzed Nazarov cyclization.

EntryMichael AcceptorLewis Acid CatalystCatalyst Loading (mol%)SolventTime (h)Temperature (°C)Yield (%)
1Cyclohex-2-en-1-oneFeCl₃10CH₂Cl₂22585
2Cyclopent-2-en-1-oneSc(OTf)₃5CH₃NO₂4092
34-Phenylbut-3-en-2-oneBi(OTf)₃10DCE32578
4(E)-3-Methylpent-3-en-2-oneCu(OTf)₂15Toluene65065

Note: The data presented in this table is a representative compilation from various potential literature sources and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for the Tandem Michael Addition-Nazarov Cyclization

Materials:

  • Ethyl 3-oxopent-4-enoate (Nazarov's Reagent)

  • α,β-Unsaturated ketone (Michael acceptor)

  • Lewis acid catalyst (e.g., FeCl₃, Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Nitromethane (CH₃NO₂))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 eq) and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or 25 °C) with a cooling bath.

  • Add the Lewis acid catalyst (5-15 mol%) to the stirred solution.

  • Slowly add ethyl 3-oxopent-4-enoate (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the indicated time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized cyclopentenone.

Characterization Data (Exemplary)

For a product derived from the reaction of cyclohex-2-en-1-one and ethyl 3-oxopent-4-enoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 2.4 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.00-2.85 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 4H), 1.80-1.60 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 209.8, 170.1, 165.4, 135.2, 61.5, 45.3, 38.1, 35.2, 30.4, 25.6, 14.2.

  • IR (thin film, cm⁻¹): 2950, 1735, 1710, 1680, 1190.

  • HRMS (ESI): Calculated for C₁₃H₁₆O₄ [M+H]⁺, found.

Mandatory Visualizations

Reaction Pathway Diagram

Nazarov_Reaction_Pathway Substrate This compound Derivative NazarovReagent Ethyl 3-oxopent-4-enoate (Nazarov's Reagent) Substrate->NazarovReagent Elimination DivinylKetone Divinyl Ketone Intermediate NazarovReagent->DivinylKetone Michael Addition MichaelAcceptor α,β-Unsaturated Ketone MichaelAcceptor->DivinylKetone Michael Addition PentadienylCation Pentadienyl Cation DivinylKetone->PentadienylCation + Lewis Acid OxyallylCation Oxyallyl Cation PentadienylCation->OxyallylCation 4π-Electrocyclization Cyclopentenone Functionalized Cyclopentenone OxyallylCation->Cyclopentenone - H+ LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->DivinylKetone

Caption: Tandem Michael addition-Nazarov cyclization pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Flame-dried flask under inert atmosphere AddSubstrate Add α,β-unsaturated ketone and anhydrous solvent Start->AddSubstrate Cool Cool to desired temperature AddSubstrate->Cool AddCatalyst Add Lewis acid catalyst Cool->AddCatalyst AddNazarovReagent Slowly add Nazarov's Reagent AddCatalyst->AddNazarovReagent Stir Stir and monitor reaction by TLC AddNazarovReagent->Stir Quench Quench with saturated aqueous NaHCO3 Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End End: Isolated cyclopentenone product Purify->End

Caption: General experimental workflow for the reaction.

Conclusion

The use of this compound derivatives as precursors to Nazarov's Reagent provides a versatile and efficient entry into highly functionalized cyclopentenone structures. The tandem Michael addition-Nazarov cyclization sequence is a particularly powerful application, allowing for the rapid construction of complex molecular architectures from simple starting materials. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery. Further optimization of reaction conditions and exploration of asymmetric variants are promising avenues for future research.

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone in the formation of carbon-carbon bonds, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] This reaction is a powerful tool in organic synthesis for the construction of complex molecules, including a wide array of natural products and pharmacologically active compounds.[3][4] Ethyl 5-oxopentanoate (B1240814), a molecule possessing both a ketone and an ester functional group, can serve as a precursor to a Michael donor. Specifically, the generation of its enolate allows for its participation in Michael addition reactions, leading to the formation of 1,5-dicarbonyl compounds or their derivatives. These products are valuable intermediates in the synthesis of various therapeutic agents.[5][6]

This document provides detailed application notes and protocols for utilizing ethyl 5-oxopentanoate as a Michael donor. It includes a summary of reaction conditions, a detailed experimental protocol for a representative reaction, and visualizations to elucidate the reaction mechanism and experimental workflow.

General Principles of Michael Addition

The Michael reaction is predicated on the nucleophilic attack of a Michael donor on the β-carbon of a Michael acceptor.[1][2] While this compound itself is not a Michael acceptor due to the absence of an α,β-unsaturated system, its corresponding enolate is an effective Michael donor. The enolate can be generated by treating this compound with a suitable base. The resulting nucleophile then adds to an α,β-unsaturated compound, such as an enone, to form a new carbon-carbon bond.[7] The final product, a 1,5-dicarbonyl compound, is obtained after protonation of the resulting enolate intermediate.[2]

Key Considerations for Michael Additions with this compound Enolate:
  • Base Selection: The choice of base is critical for the efficient generation of the enolate from this compound. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly used to ensure complete deprotonation.

  • Michael Acceptors: A wide variety of α,β-unsaturated compounds can serve as Michael acceptors. These include, but are not limited to, α,β-unsaturated ketones, aldehydes, esters, and nitriles.[8]

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control the reactivity of the enolate and minimize side reactions.

  • Stereoselectivity: When the Michael addition creates new stereocenters, the diastereoselectivity and enantioselectivity of the reaction can often be controlled through the use of chiral catalysts or auxiliaries.[9][10]

Applications in Drug Development

The 1,5-dicarbonyl motif present in the products of Michael additions involving the enolate of this compound is a versatile scaffold for the synthesis of various heterocyclic and carbocyclic systems found in many biologically active molecules.[3] These adducts can serve as key intermediates in the synthesis of potential analgesic, anti-inflammatory, and anticancer drugs.[11][12] The functional groups of the Michael adducts can be further elaborated to construct complex molecular architectures for the development of novel therapeutic agents.

Experimental Protocols

The following is a representative protocol for the Michael addition of the enolate of this compound to an α,β-unsaturated ketone.

Protocol 1: Base-Mediated Michael Addition of this compound Enolate to Methyl Vinyl Ketone

Objective: To synthesize ethyl 2-(3-oxobutyl)-5-oxopentanoate, a 1,5-dicarbonyl compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl vinyl ketone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is flushed with dry nitrogen or argon.

  • Enolate Formation: Anhydrous THF (20 mL) is added to the flask, followed by cooling the flask to -78 °C in a dry ice/acetone bath. This compound (1.0 eq) is added dropwise via syringe. LDA solution (1.1 eq) is then added slowly to the stirred solution, and the mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Methyl vinyl ketone (1.2 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure ethyl 2-(3-oxobutyl)-5-oxopentanoate.

Data Presentation

The following table summarizes representative quantitative data for Michael addition reactions involving enolates of keto-esters with α,β-unsaturated ketones, which can be analogous to the reaction with this compound.

EntryMichael Donor (Enolate Precursor)Michael AcceptorBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acetoacetate3-Buten-2-oneNaOEtEtOHRT1~90
2Diethyl malonateChalcone1,2-DiphenylethanediamineTolueneRT1295
32-MethylcyclohexanoneMethyl vinyl ketoneLDATHF-78 to RT385

Note: The data in this table is representative of similar Michael addition reactions and may require optimization for the specific case of this compound.

Visualizations

Michael Addition Reaction Mechanism

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor This compound Enolate Enolate Donor->Enolate + Base Base Base (e.g., LDA) Enolate_step2 Enolate Acceptor Michael Acceptor (α,β-unsaturated ketone) Intermediate Intermediate Enolate Intermediate_step3 Intermediate Enolate Enolate_step2->Intermediate + Acceptor Proton_Source Proton Source (e.g., H₂O) Product Michael Adduct (1,5-Dicarbonyl Compound) Intermediate_step3->Product + H⁺

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Workflow

Workflow Start Reaction Setup (Dry flask, inert atmosphere) Enolate_Formation Enolate Formation: - Add this compound - Add Base (e.g., LDA) at low temp. Start->Enolate_Formation Michael_Addition Michael Addition: - Add Michael Acceptor - Stir at low temp. Enolate_Formation->Michael_Addition Quench Quench Reaction (e.g., with NH₄Cl) Michael_Addition->Quench Workup Aqueous Workup: - Extraction - Drying Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 5-oxopentanoate (B1240814).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Ethyl 5-oxopentanoate?

A1: this compound can be synthesized through several common methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. Key routes include:

  • Esterification of 5-Oxopentanoic Acid: Direct Fischer esterification of 5-oxopentanoic acid (also known as glutaraldehydic acid) with ethanol (B145695) using an acid catalyst like sulfuric acid or tosic acid.[1][2] This is a straightforward and common method for ester synthesis.[3][4]

  • Alcoholysis of Glutaric Anhydride (B1165640): The ring-opening of glutaric anhydride with ethanol. This reaction can be catalyzed by acid and is often an efficient way to produce the monoester.[5][6] However, the reaction needs to be carefully controlled to avoid the formation of the diester.

  • Oxidation of Ethyl 5-hydroxypentanoate: Oxidation of the corresponding alcohol, ethyl 5-hydroxypentanoate, using a mild oxidizing agent can yield the target aldehyde.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the properties of this compound is crucial for its synthesis, purification, and handling.

PropertyValueSource
IUPAC NameThis compound[7]
Molecular FormulaC₇H₁₂O₃[7][8]
Molecular Weight144.17 g/mol [7]
CAS Number22668-36-6[7]
AppearanceExpected to be a liquidInferred from structure
Boiling PointEstimated to be high (>150 °C at atm. pressure)[9]
SolubilityExpected to be soluble in common organic solvents (e.g., ethyl acetate (B1210297), dichloromethane (B109758), acetone) and sparingly soluble in water.[10]

Q3: What analytical techniques are used to characterize this compound?

A3: Standard analytical techniques are used to confirm the structure and purity of this compound. Based on analogous compounds, the expected spectroscopic data would be:[10][11]

TechniqueExpected Signature
¹H NMRSignals corresponding to the ethyl ester protons (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and methylene (B1212753) protons of the pentanoate chain, with the protons adjacent to the aldehyde being the most deshielded. A singlet or triplet for the aldehydic proton would be expected at a high chemical shift (around 9.8 ppm).
¹³C NMRResonances for the ester carbonyl carbon (around 173 ppm), the aldehyde carbonyl carbon (around 200 ppm), the ethoxy carbons, and the three methylene carbons of the pentanoate backbone.
IR SpectroscopyStrong absorption bands for the ester carbonyl stretch (~1730 cm⁻¹) and the aldehyde carbonyl stretch (~1725 cm⁻¹).[11]
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Reaction (Esterification Route) The Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by using a large excess of the alcohol (ethanol).[12]
Catalyst Inactivity Ensure the acid catalyst (e.g., sulfuric acid) is fresh and not hydrated.
Side Reactions The aldehyde functionality is sensitive and can undergo side reactions such as aldol (B89426) condensation, especially under basic conditions, or oxidation. Maintain neutral or acidic conditions and moderate temperatures.
Poor Quality Starting Materials Use anhydrous ethanol and ensure the 5-oxopentanoic acid or glutaric anhydride is of high purity. Water in the reaction mixture will inhibit esterification.[5]

Problem 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Step
Formation of Diethyl Glutarate (from Glutaric Anhydride) If using the glutaric anhydride route, prolonged reaction times or excess ethanol can lead to the formation of the diester. Use a controlled amount of ethanol (close to 1 equivalent) and monitor the reaction progress by TLC or GC.
Polymerization/Decomposition Aldehydes can be prone to polymerization, especially upon heating.[13] It is advisable to perform the synthesis at the lowest effective temperature and purify the product promptly after synthesis.
Transesterification If other alcohols are present as impurities, transesterification can occur, leading to a mixture of esters.[14] Ensure all reagents and solvents are pure.

Purification Troubleshooting Guide

This guide addresses common challenges in the purification of this compound.

Problem 1: Difficulty in Separating Product from Starting Material

Potential Cause Troubleshooting Step
Similar Polarity The product and starting materials (e.g., 5-oxopentanoic acid) may have similar polarities, making separation by column chromatography challenging.
Aqueous Wash: First, perform a liquid-liquid extraction. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic starting material (5-oxopentanoic acid).[15]
Column Chromatography: If co-elution is an issue, optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[10][16]

Problem 2: Product Degradation During Purification

Potential Cause Troubleshooting Step
Acidity of Silica (B1680970) Gel Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like aldehydes.
Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine (B128534) (typically 0.1-1% added to the eluent) to prevent decomposition on the column.[13]
High Temperatures During Distillation This compound likely has a high boiling point, and distillation at atmospheric pressure may require temperatures that cause decomposition.[9]
Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[9]

Problem 3: Persistent Impurities after Purification

Potential Cause Troubleshooting Step
Residual Alcohol from Synthesis Co-distillation of the product with residual ethanol or other alcoholic impurities can be an issue.[17]
Anhydride Treatment: For persistent alcohol impurities, consider a method used for purifying α-keto esters: treat the crude product with a carboxylic anhydride (e.g., acetic anhydride) to convert the alcohol into a higher-boiling ester, which can then be more easily separated by distillation.[17][18]
Water Contamination Water can be introduced during the workup.
Brine Wash & Drying: During the workup, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of dissolved water.[15][16] Then, dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from 5-oxopentanoic acid and ethanol.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-oxopentanoic acid (1 equivalent).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which also acts as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or GC to observe the consumption of the starting carboxylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the excess ethanol using a rotary evaporator.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).[16]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[15][16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[15]

Protocol 2: Purification by Flash Column Chromatography

This protocol is for isolating the final product to a high degree of purity.[10]

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to 10%, 20%, and so on, up to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Initial Purification cluster_purification Final Purification start1 5-Oxopentanoic Acid reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start1->reaction start2 Anhydrous Ethanol start2->reaction neutralize Neutralization (NaHCO₃) reaction->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate/Water) neutralize->extract wash Aqueous Washes (NaHCO₃, Brine) extract->wash dry Drying (Na₂SO₄) wash->dry purify Column Chromatography or Vacuum Distillation dry->purify end_product Pure Ethyl 5-oxopentanoate purify->end_product

Caption: Synthetic workflow for this compound.

Purification_Troubleshooting start Crude Product Obtained q1 Are acidic impurities present (e.g., 5-oxopentanoic acid)? start->q1 a1_yes Wash with NaHCO₃ solution q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Are alcohol impurities present? a1_yes->q2 a1_no->q2 a2_yes Consider anhydride treatment before distillation q2->a2_yes Yes a2_no Proceed to final purification q2->a2_no No q3 Is the compound thermally stable? a2_yes->q3 a2_no->q3 a3_yes Purify by Vacuum Distillation q3->a3_yes Yes a3_no Purify by Column Chromatography q3->a3_no No end_product Pure Product a3_yes->end_product q4 Is the compound acid-sensitive? a3_no->q4 a4_yes Use neutralized silica gel q4->a4_yes Yes a4_no Use standard silica gel q4->a4_no No a4_yes->end_product a4_no->end_product

Caption: Troubleshooting logic for purification.

References

Technical Support Center: Reactions with Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-oxopentanoate (B1240814). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with Ethyl 5-oxopentanoate?

A1: this compound is a versatile building block commonly used in several key organic reactions. The most frequent transformations include:

  • Intramolecular Aldol Condensation: To synthesize cyclic β-hydroxy esters or α,β-unsaturated cyclic esters.

  • Self-Condensation (Claisen-type): Dimerization to form a β-keto ester.

  • Reductive Amination: To produce primary amines or cyclized products like 2-piperidone (B129406).

  • Reduction of the Ketone: Selective reduction of the ketone functionality to a secondary alcohol.

Q2: What are the typical side products I should be aware of?

A2: Side product formation is dependent on the specific reaction and conditions. However, some common undesired products include:

  • Polymerization: Especially under harsh acidic or basic conditions.

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present, particularly under acidic or basic conditions at elevated temperatures.[1]

  • Over-reduction: In reduction reactions, both the ketone and ester functionalities could potentially be reduced depending on the reducing agent's strength.

  • Intermolecular vs. Intramolecular Reactions: Depending on concentration and reaction conditions, intermolecular reactions can compete with desired intramolecular cyclizations.

Troubleshooting Guides

Intramolecular Aldol Condensation

Issue: Low yield of the desired cyclic product (ethyl 2-oxocyclopentane-1-carboxylate).

Potential CauseRecommended Solution
Intermolecular self-condensation competing with cyclization. Use high dilution conditions to favor the intramolecular reaction. Add the substrate slowly to the base.
Incorrect base or base strength. A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is typically used. Ensure the base is fresh and anhydrous.
Reaction temperature is too low or too high. The optimal temperature can vary. Start at room temperature and gently heat if the reaction is not proceeding. Excessive heat can promote side reactions.
Presence of water. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

Experimental Protocol (Adapted from Dieckmann Condensation of Diethyl Adipate)[2]

  • To a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) and anhydrous toluene (B28343).

  • Heat the mixture to reflux.

  • Slowly add a solution of this compound in anhydrous toluene via the dropping funnel over several hours.

  • Continue refluxing and monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 30% hydrochloric acid).[2]

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation.[2]

Expected Products and Potential Side Products

CompoundMain ProductSide Product(s)
This compoundEthyl 2-oxocyclopentane-1-carboxylateDimerized product from intermolecular Claisen condensation, polymeric materials.

Reaction Pathway

cluster_main Intramolecular Aldol Condensation cluster_side Side Reaction start This compound enolate Enolate Formation (Base) start->enolate Base dimer Dimerization Product start->dimer Intermolecular Reaction cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic Alkoxide Intermediate cyclization->intermediate product Ethyl 2-oxocyclopentane- 1-carboxylate intermediate->product Protonation

Caption: Intramolecular Aldol Condensation of this compound.

Reductive Amination to form 2-Piperidone

Issue: Low yield of 2-piperidone and formation of byproducts.

Potential CauseRecommended Solution
Incomplete imine/enamine formation. The reaction is often pH-sensitive. A mildly acidic condition (pH 4-5) is typically optimal for imine formation.[3] Use of an ammonium (B1175870) salt like ammonium chloride can serve as both the ammonia (B1221849) source and a pH buffer.[4]
Reduction of the starting material. Use a reducing agent that is selective for the imine/iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN).[3]
Formation of acyclic primary amine. High concentrations of the reducing agent and ammonia can favor the formation of the acyclic amine. Control the stoichiometry and consider a one-pot, two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Hydrolysis of the ester. Ensure anhydrous conditions if possible, although some reductive aminations are performed in aqueous or alcoholic media. If so, keep the reaction temperature low and the reaction time as short as necessary.

Experimental Protocol (General Procedure)

  • Dissolve this compound in a suitable solvent like methanol (B129727).

  • Add an excess of an ammonia source, such as aqueous ammonia or ammonium chloride.[2][4]

  • Adjust the pH to be mildly acidic if necessary.

  • Stir the mixture at room temperature to facilitate imine formation.

  • Add a selective reducing agent, such as sodium cyanoborohydride, portion-wise.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction carefully, perform an aqueous workup, and extract the product.

  • Purify by column chromatography or distillation.

Expected Products and Potential Side Products

CompoundMain ProductSide Product(s)
This compound2-PiperidoneEthyl 5-aminopentanoate, 5-hydroxypentanoic acid ethyl ester, unreacted starting material.

Reaction and Purification Workflow

cluster_reaction Reductive Amination & Cyclization cluster_purification Purification start This compound + Ammonia imine Imine Formation start->imine reduction Reduction imine->reduction NaBH3CN amino_ester Ethyl 5-aminopentanoate reduction->amino_ester cyclization Intramolecular Amide Formation amino_ester->cyclization product 2-Piperidone cyclization->product workup Aqueous Workup product->workup extraction Solvent Extraction workup->extraction drying Drying Agent extraction->drying purify Column Chromatography or Distillation drying->purify

Caption: Workflow for the synthesis and purification of 2-piperidone.

Selective Reduction of the Ketone

Issue: Reduction of both the ketone and the ester group.

Potential CauseRecommended Solution
Reducing agent is too strong. Lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester. Use a milder reducing agent like sodium borohydride (B1222165) (NaBH₄), which is generally selective for aldehydes and ketones over esters.[5]
Reaction conditions are too harsh. High temperatures and prolonged reaction times can sometimes lead to the reduction of the ester, even with NaBH₄. Perform the reaction at low temperatures (e.g., 0 °C) and monitor it closely.
Solvent effects. The reduction is typically carried out in an alcohol solvent like methanol or ethanol (B145695).[6]

Experimental Protocol (General Procedure)

  • Dissolve this compound in methanol or ethanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions, keeping the temperature below 5-10 °C.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify as needed.

Expected Products and Potential Side Products

CompoundMain ProductSide Product(s)
This compoundEthyl 5-hydroxypentanoatePentane-1,5-diol (from over-reduction), unreacted starting material.

Logical Relationship of Reagent Choice

start This compound reagent_choice Choice of Reducing Agent start->reagent_choice nabh4 NaBH4 (Mild) reagent_choice->nabh4 Selective lialh4 LiAlH4 (Strong) reagent_choice->lialh4 Non-selective selective_product Ethyl 5-hydroxypentanoate (Selective Reduction) nabh4->selective_product over_reduction_product Pentane-1,5-diol (Over-reduction) lialh4->over_reduction_product

Caption: Reagent choice for selective vs. non-selective reduction.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-oxopentanoate (B1240814). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Ethyl 5-oxopentanoate?

The most frequently cited method for synthesizing this compound is the oxidation of Ethyl 5-bromopentanoate. A common protocol involves the use of sodium bicarbonate and pyridine (B92270) N-oxide in toluene (B28343), heated under reflux.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the mixture is refluxed for the recommended duration (e.g., 9 hours) and that vigorous stirring is maintained to ensure proper mixing of the reactants.[1]

  • Moisture: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible.

  • Suboptimal Reagents: The quality of the starting materials, particularly the oxidizing agent, is crucial. Use fresh, high-purity reagents.

  • Inefficient Work-up: Product loss can occur during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q3: I am observing significant side product formation in my reaction. How can I minimize this?

Side product formation is a common challenge. Consider the following to improve the selectivity of your reaction:

  • Temperature Control: Overheating can lead to decomposition and the formation of byproducts. Maintain a stable reflux temperature.

  • Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of the oxidizing agent might lead to over-oxidation or other unwanted reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can prevent unwanted side reactions with atmospheric oxygen and moisture.[1]

Q4: What are the best practices for purifying this compound?

The typical purification method involves the following steps:

  • Aqueous Work-up: After cooling the reaction mixture, it is partitioned with water. The organic layer is separated, and the aqueous layer is extracted further with the reaction solvent (e.g., toluene) to recover any dissolved product.[1]

  • Drying: The combined organic extracts are dried over a suitable drying agent like magnesium sulfate.[1]

  • Solvent Removal: The solvent is removed by fractional distillation.[1]

  • Vacuum Distillation: The final product is purified by vacuum distillation to yield a colorless oil.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is maintained at a consistent reflux temperature for the specified duration (e.g., 9 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials (e.g., old reagents).Use fresh, high-purity Ethyl 5-bromopentanoate, sodium bicarbonate, and pyridine N-oxide.
Presence of moisture in the reaction.Thoroughly dry all glassware before use and consider using anhydrous solvents. Conduct the reaction under an inert nitrogen atmosphere.[1]
Formation of Multiple Products/Impurities Reaction temperature is too high, leading to decomposition.Maintain a steady and controlled reflux. Avoid excessive heating.
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratios of all reactants as specified in the protocol.
Reaction exposed to air.Utilize an inert atmosphere (e.g., nitrogen) to prevent oxidation-related side reactions.[1]
Product is Difficult to Purify Incomplete separation of aqueous and organic layers during work-up.Allow sufficient time for the layers to separate completely. If emulsions form, consider adding brine to aid separation.
Inefficient drying of the organic extract.Use an adequate amount of a suitable drying agent (e.g., magnesium sulfate) and ensure sufficient contact time.
Impurities with similar boiling points to the product.Optimize the vacuum distillation conditions, possibly using a fractional distillation column under vacuum for better separation.

Experimental Protocols

Synthesis of this compound from Ethyl 5-bromopentanoate[1]

This protocol details the synthesis of this compound via the oxidation of Ethyl 5-bromopentanoate.

Materials:

  • Ethyl 5-bromopentanoate (42 g)

  • Sodium bicarbonate (34 g)

  • Pyridine N-oxide (38 g)

  • Toluene (250 ml + 100 ml for extraction)

  • Water (400 ml)

  • Magnesium sulfate

Procedure:

  • Combine Ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in 250 ml of toluene in a round-bottom flask.

  • Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

  • After 9 hours, cool the reaction mixture to room temperature.

  • Partition the product with 400 ml of water.

  • Separate the toluene layer.

  • Extract the aqueous layer with an additional 100 ml of toluene.

  • Combine the toluene extracts and dry them over magnesium sulfate.

  • Remove the toluene by fractional distillation.

  • Distill the residue under vacuum to obtain this compound as a colorless oil.

Optimization of Reaction Conditions

While a single, detailed protocol is provided, the following table summarizes key parameters and their potential impact on the reaction, offering a starting point for optimization studies.

Parameter Typical Conditions Effect on Reaction Optimization Considerations
Temperature Reflux in toluene (approx. 111°C)Higher temperatures increase reaction rate but may also promote side reactions and decomposition.Start with the recommended reflux temperature. A lower temperature may require a longer reaction time, while a higher boiling point solvent could potentially shorten the time but risk more impurity formation.
Reaction Time 9 hours[1]Insufficient time leads to incomplete conversion and low yield. Excessive time can lead to product degradation.Monitor the reaction by TLC to determine the optimal time for maximum conversion of the starting material.
Solvent Toluene[1]The solvent's polarity and boiling point can influence the reaction rate and solubility of reactants.Toluene is a common choice. Other non-polar, aprotic solvents with similar boiling points could be investigated.
Base Sodium bicarbonate[1]A weak base is used to neutralize the acid formed during the reaction.Other non-nucleophilic inorganic bases could be tested, but stronger bases might promote elimination side reactions.
Atmosphere Nitrogen[1]An inert atmosphere prevents unwanted side reactions with oxygen and moisture.While a nitrogen atmosphere is recommended for best results, the necessity can be evaluated based on the scale and desired purity of the product.

Visualizing the Workflow and Troubleshooting

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Ethyl 5-bromopentanoate, Sodium Bicarbonate, Pyridine N-oxide in Toluene Reflux Heat under Reflux (9 hours, N2 atmosphere) Reactants->Reflux Partition Partition with Water Reflux->Partition Extract Extract Aqueous Layer with Toluene Partition->Extract Dry Dry Combined Organic Layers (MgSO4) Extract->Dry Distill_Solvent Fractional Distillation of Toluene Dry->Distill_Solvent Vacuum_Distill Vacuum Distillation of Product Distill_Solvent->Vacuum_Distill Final_Product This compound Vacuum_Distill->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckTimeTemp Verify Reaction Time and Temperature LowYield->CheckTimeTemp Yes CheckTemp Verify Temperature Control ImpureProduct->CheckTemp Yes CheckReagents Assess Reagent Quality and Stoichiometry CheckTimeTemp->CheckReagents CheckAtmosphere Ensure Inert Atmosphere CheckReagents->CheckAtmosphere OptimizeWorkup Optimize Work-up and Extraction CheckAtmosphere->OptimizeWorkup CheckStoichiometry Check Reactant Ratios CheckTemp->CheckStoichiometry OptimizePurification Optimize Purification (e.g., Vacuum Distillation) CheckStoichiometry->OptimizePurification

References

Technical Support Center: Synthesis of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 5-oxopentanoate (B1240814). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ethyl 5-oxopentanoate, offering potential causes and solutions to improve your experimental outcomes.

Problem Potential Cause(s) Suggested Solutions
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature if starting material persists.
Poor quality of starting materials: Presence of moisture in solvents or degradation of reagents.Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] Use fresh, high-purity starting materials.
Suboptimal reaction conditions: Incorrect stoichiometry, inefficient stirring, or inappropriate solvent.Accurately measure all reagents to ensure correct stoichiometry.[2] Ensure vigorous stirring, especially in heterogeneous mixtures.[3] Select a solvent that is appropriate for the specific reaction type (e.g., polar aprotic for S(N)2 reactions).[1]
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction: Unreacted starting materials remain.As mentioned above, optimize reaction time and temperature based on TLC monitoring.[1]
Formation of side products: Undesired reactions occurring under the reaction conditions.For synthesis from ethyl 5-bromopentanoate: An elimination reaction (E2) can compete with the desired substitution (S(_N)2). Maintain a moderate reaction temperature to favor substitution.[3]
Potential for Dieckmann Condensation: If the reaction conditions are basic, intramolecular condensation of a diester impurity could occur, leading to a cyclic β-keto ester. This is more relevant if starting with a diester. The Dieckmann condensation is favored by strong bases and can be minimized by careful control of stoichiometry and reaction conditions.[4][5][6]
Hydrolysis of the ester: Presence of water during the reaction or workup.Maintain anhydrous conditions throughout the reaction. During workup, perform extractions promptly and use a neutral brine wash to minimize contact time with aqueous acidic or basic solutions.[7]
Difficulty in Product Purification Co-elution of product and impurities: Similar polarities of the desired product and byproducts.Optimize the solvent system for column chromatography. A gradient elution, for instance with increasing concentrations of ethyl acetate (B1210297) in hexanes, can improve separation.[8]
Formation of an emulsion during extraction: Stable mixture of organic and aqueous layers.To break an emulsion, you can add brine to increase the ionic strength of the aqueous layer, allow the mixture to stand for an extended period, or filter the mixture through a pad of Celite®.[9]
Product loss during workup: The product may have some solubility in the aqueous layer.Perform back-extractions of the aqueous layers with fresh organic solvent to recover any dissolved product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods include:

  • Oxidation of Ethyl 5-hydroxypentanoate: This involves the oxidation of the corresponding alcohol. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions.

  • Reaction of Ethyl 5-bromopentanoate: This nucleophilic substitution reaction, for instance with pyridine (B92270) N-oxide, can yield the desired product.[2]

  • Ozonolysis of Ethyl cyclopentene-1-carboxylate: This method involves the cleavage of the double bond in the cyclic precursor to form the aldehyde and ester functionalities.

Q2: How can I improve the yield when synthesizing from Ethyl 5-bromopentanoate?

A2: To improve the yield in this S(_N)2 reaction:

  • Ensure anhydrous conditions: Moisture can lead to side reactions.

  • Use a suitable solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions.[1]

  • Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal duration and avoid excessive heat which can promote elimination side reactions.[1][3]

  • Ensure efficient stirring: This is particularly important for heterogeneous reactions to maximize contact between reactants.[3]

Q3: What are the key considerations for purifying this compound?

A3: The purification strategy depends on the impurities present. A typical workflow involves:

  • Aqueous Workup: Quench the reaction and perform liquid-liquid extraction to remove water-soluble impurities and reagents. Washing the organic layer with brine can help remove dissolved water.[8][9]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: Depending on the purity at this stage and the nature of the remaining impurities, you can use:

    • Fractional Distillation: Effective for separating liquids with different boiling points.[8]

    • Column Chromatography: Highly effective for separating compounds with different polarities.[8]

Q4: Can Dieckmann condensation be a problem, and how can I avoid it?

A4: Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters and is favored by a strong base.[4][10][5][6] While not a direct side reaction in the primary synthesis routes of this compound from a mono-ester or alcohol, it can become a concern if you have diester impurities in your starting materials or if subsequent reactions are planned under basic conditions. To avoid it, ensure the purity of your starting materials and carefully control the stoichiometry and basicity of your reaction conditions.

Experimental Protocols

Synthesis of this compound from Ethyl 5-bromopentanoate

This protocol is based on a literature procedure.[2]

Materials:

  • Ethyl 5-bromopentanoate

  • Sodium bicarbonate

  • Pyridine N-oxide

  • Toluene (B28343) (anhydrous)

  • Magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine ethyl 5-bromopentanoate (e.g., 42 g), sodium bicarbonate (e.g., 34 g), and pyridine N-oxide (e.g., 38 g) in toluene (e.g., 250 ml).

  • Heat the mixture to reflux with vigorous stirring for approximately 9 hours.

  • After cooling to room temperature, partition the mixture with water (e.g., 400 ml).

  • Separate the toluene layer and extract the aqueous layer with an additional portion of toluene (e.g., 100 ml).

  • Combine the organic extracts and dry over magnesium sulfate.

  • Remove the toluene by fractional distillation.

  • Purify the residue by vacuum distillation to obtain this compound as a colorless oil.

Data Presentation

Comparison of Synthesis Route Parameters (Qualitative)
Parameter Synthesis from Ethyl 5-bromopentanoate Oxidation of Ethyl 5-hydroxypentanoate Ozonolysis of Ethyl cyclopentene-1-carboxylate
Reaction Type Nucleophilic SubstitutionOxidationOxidative Cleavage
Key Reagents Pyridine N-oxide, Sodium bicarbonateVarious oxidizing agents (e.g., PCC, DMP)Ozone, Reducing agent (e.g., DMS, Zn)
Common Solvents TolueneDichloromethaneDichloromethane, Methanol
Potential Side Reactions Elimination (E2)Over-oxidation to carboxylic acidIncomplete reaction, formation of peroxides
Purification Distillation, ChromatographyChromatographyChromatography, Distillation

Visualizations

Experimental Workflow: Synthesis from Ethyl 5-bromopentanoate

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification A Combine Ethyl 5-bromopentanoate, Sodium Bicarbonate, Pyridine N-oxide in Toluene B Heat to Reflux under Nitrogen (approx. 9 hours) A->B C Cool and Partition with Water B->C D Separate Organic Layer C->D E Extract Aqueous Layer with Toluene D->E F Combine Organic Extracts E->F G Dry over MgSO4 F->G H Remove Toluene by Fractional Distillation G->H I Vacuum Distillation of Residue H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Investigate Other Factors Start Low Yield Observed Check_Reaction Check TLC for Starting Material Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Present Complete Starting Material Consumed Check_Reaction->Complete Absent Sol_Time Increase Reaction Time Incomplete->Sol_Time Sol_Temp Increase Temperature (cautiously) Incomplete->Sol_Temp Check_Reagents Verify Reagent Purity & Stoichiometry Complete->Check_Reagents Check_Conditions Ensure Anhydrous Conditions Complete->Check_Conditions Check_Workup Check for Losses During Workup/Purification Complete->Check_Workup

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Intramolecular Reactions of Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular reactions of ethyl 5-oxopentanoate (B1240814). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this cyclization reaction.

Understanding the Reaction: Aldol (B89426) vs. Dieckmann Condensation

The intramolecular cyclization of ethyl 5-oxopentanoate, a γ-keto ester, can theoretically proceed via two pathways: an intramolecular aldol reaction or a Dieckmann condensation.

  • Intramolecular Aldol Reaction: This would involve the formation of an enolate at the α-carbon of the ester, which would then attack the ketone carbonyl. This pathway leads to a strained 4-membered ring and is generally not favored.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation. It involves the formation of an enolate at the more acidic α-carbon of the ketone, which then attacks the ester carbonyl. This pathway results in the formation of a thermodynamically stable 5-membered ring, specifically ethyl 2-oxocyclopentane-1-carboxylate. This is the major and expected reaction pathway.[1][2][3]

This guide will primarily focus on troubleshooting the Dieckmann condensation, the favored reaction pathway.

Troubleshooting Guide

This section addresses common issues encountered during the intramolecular cyclization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ketone, or it may be participating in side reactions. 2. Presence of Water: Moisture in the reaction can lead to hydrolysis of the ester starting material or the β-keto ester product.[4] 3. Insufficient Base: The reaction is driven to completion by the deprotonation of the product. Less than one equivalent of base can result in a poor yield.[4] 4. Low Reaction Temperature: The activation energy for the reaction may not be met. 5. Reaction Reversibility: The Dieckmann condensation is reversible. If the product is not deprotonated by the base, the reaction can revert to the starting materials.[5]1. Select a suitable strong base. Sodium ethoxide (NaOEt) in ethanol (B145695) or sodium hydride (NaH) in an aprotic solvent like THF or toluene (B28343) are common choices. For ethyl esters, NaOEt is ideal to prevent transesterification.[5][6] 2. Ensure anhydrous conditions. Use freshly dried solvents and glassware. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least one full equivalent of base. This ensures the final, acidic β-keto ester is deprotonated, shifting the equilibrium towards the product.[4] 4. Optimize the reaction temperature. While some reactions can proceed at room temperature, heating (e.g., refluxing in ethanol or toluene) is often necessary to drive the reaction to completion. 5. Ensure a strong enough base is used to deprotonate the product and drive the equilibrium forward.
Formation of Multiple Products 1. Intermolecular Condensation (Polymerization): At high concentrations, the enolate can react with another molecule of the starting material instead of intramolecularly. 2. Hydrolysis: Presence of water leads to the formation of 5-oxopentanoic acid. 3. Transesterification: If the alkoxide base does not match the ester (e.g., using sodium methoxide (B1231860) with an ethyl ester), a mixture of ester products can be formed.1. Use high dilution conditions. Slowly adding the keto-ester to the base solution can favor the intramolecular pathway. 2. Maintain strictly anhydrous conditions. 3. Match the alkoxide base to the ester. For this compound, use sodium ethoxide.
Starting Material is Recovered 1. Base is Inactive: The base may have degraded due to improper storage or handling. 2. Reaction Time is Too Short: The reaction may not have had enough time to reach completion.1. Use a fresh, properly stored batch of base. 2. Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a polymer instead of the cyclic product?

A1: Polymer formation is due to intermolecular condensation, where one molecule reacts with another instead of with itself. This is often a problem at high concentrations. To favor the desired intramolecular cyclization, it is recommended to use high-dilution techniques. This can be achieved by slowly adding the this compound to a solution of the base in the reaction solvent.

Q2: I am observing a significant amount of a carboxylic acid in my product mixture. What is the cause?

A2: The presence of a carboxylic acid (5-oxopentanoic acid) is a strong indicator of ester hydrolysis. This occurs when water is present in your reaction. Ensure that all your glassware is thoroughly dried, your solvents are anhydrous, and your base has been handled and stored under anhydrous conditions. Using bases like sodium hydroxide (B78521) should be avoided as they will primarily cause hydrolysis.

Q3: Can I use a base like potassium tert-butoxide?

A3: Yes, a strong, non-nucleophilic base like potassium tert-butoxide can be effective. However, it is crucial to use it in an aprotic solvent like THF. Be aware that if your starting material is an ethyl ester, using a different alkoxide base can potentially lead to transesterification, although with a bulky base like tert-butoxide, this is less of a concern than with smaller alkoxides like methoxide. For this compound, sodium ethoxide is the most straightforward choice to avoid this complication.

Q4: How do I know if the reaction is complete?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, ethyl 2-oxocyclopentane-1-carboxylate, will have a different Rf value than the starting material, this compound. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the expected product of this reaction?

A5: The expected and major product is ethyl 2-oxocyclopentane-1-carboxylate, formed via a Dieckmann condensation.[2][3]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Ethanol

This protocol is a standard procedure for the Dieckmann condensation of a γ-keto ester.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium metal

  • 5% Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be done in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add more anhydrous ethanol to achieve the desired concentration.

  • Addition of Keto-ester: Slowly add this compound to the sodium ethoxide solution with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding 5% hydrochloric acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and water. Separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Dieckmann Condensation using Sodium Hydride in THF

This protocol uses a non-nucleophilic base in an aprotic solvent, which can sometimes provide higher yields by avoiding alcohol-related side reactions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of NaH: In a flame-dried three-neck flask under an inert atmosphere, add the required amount of sodium hydride dispersion. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Addition of Keto-ester: Dissolve this compound in anhydrous THF in a dropping funnel. Add the solution dropwise to the stirred suspension of NaH in THF at room temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

    • Add 5% hydrochloric acid to neutralize the mixture.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

reaction_pathway start This compound base Strong Base (e.g., NaOEt) start->base Deprotonation enolate_ketone Ketone Enolate (at C4) dieckmann Dieckmann Condensation enolate_ketone->dieckmann Intramolecular Attack on Ester enolate_ester Ester Enolate (at C2) aldol Intramolecular Aldol enolate_ester->aldol Intramolecular Attack on Ketone base->enolate_ketone More Acidic α-H base->enolate_ester Less Acidic α-H product_5 5-Membered Ring (Ethyl 2-oxocyclopentane-1-carboxylate) - Major Product - dieckmann->product_5 product_4 4-Membered Ring - Minor/No Product - aldol->product_4

Caption: Reaction pathways for the intramolecular cyclization of this compound.

troubleshooting_workflow start Start Experiment low_yield Low or No Yield? start->low_yield check_base Check Base: - Strength? - Equivalents? - Freshness? low_yield->check_base Yes check_conditions Check Conditions: - Anhydrous? - Temperature? - Time? low_yield->check_conditions Yes side_products Multiple Products? low_yield->side_products No optimize Optimize Conditions check_base->optimize check_conditions->optimize check_hydrolysis Signs of Hydrolysis? (Carboxylic Acid) side_products->check_hydrolysis Yes check_polymerization Polymer Formation? side_products->check_polymerization Yes success Successful Reaction side_products->success No ensure_anhydrous Ensure Anhydrous Conditions check_hydrolysis->ensure_anhydrous use_high_dilution Use High Dilution check_polymerization->use_high_dilution optimize->start use_high_dilution->optimize ensure_anhydrous->optimize

Caption: A workflow for troubleshooting common issues in the reaction.

References

Technical Support Center: Large-Scale Synthesis of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of Ethyl 5-oxopentanoate (B1240814). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the production of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for the synthesis of Ethyl 5-oxopentanoate?

A1: The predominant industrial synthesis of this compound involves a two-step process starting from diethyl adipate (B1204190). The first step is an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate. This is followed by saponification (hydrolysis) of the ester and subsequent decarboxylation of the resulting β-keto acid to yield this compound.

Q2: What are the primary byproducts I should expect in the large-scale synthesis of this compound?

A2: The formation of several byproducts can occur, impacting the purity and yield of the final product. Key byproducts include unreacted diethyl adipate, the intermediate ethyl 2-oxocyclopentanecarboxylate, glutaric acid, and its mono- and diethyl esters. Additionally, polymerization of the starting materials or intermediates can lead to the formation of tar-like substances, especially at elevated temperatures.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation requires careful control of reaction conditions. For the Dieckmann condensation, it is crucial to use a strong base like sodium ethoxide in an anhydrous solvent to prevent premature hydrolysis.[1][2][3][4][5][6][7][8] Maintaining a controlled temperature is also critical to prevent polymerization. During the hydrolysis and decarboxylation step, controlling the concentration of the acid or base and the reaction time is key to ensuring complete conversion of the intermediate without promoting side reactions.

Q4: What are the recommended analytical methods for monitoring the reaction and identifying byproducts?

A4: A combination of analytical techniques is recommended for effective reaction monitoring and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile components, including the desired product and various byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is invaluable for structural elucidation of the main product and any isolated impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of Ethyl 2-oxocyclopentanecarboxylate in Dieckmann Condensation
Symptom Possible Cause Recommended Solution
Reaction fails to proceed to completion, with a high percentage of unreacted diethyl adipate remaining.Insufficient Base: The base is crucial for deprotonating the α-carbon to initiate the condensation.Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide) is used.
Presence of Moisture: Water will react with the strong base, quenching the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for the formation of tar-like byproducts.
Problem 2: Formation of a Dark, Tar-like Substance
Symptom Possible Cause Recommended Solution
The reaction mixture becomes dark and viscous, making work-up and purification difficult.Excessive Heat: High temperatures can lead to polymerization of the starting materials and/or the product.Maintain a controlled reaction temperature. For the Dieckmann condensation, refluxing in a suitable solvent like toluene (B28343) is common.
Presence of Oxygen: Air can promote oxidative side reactions that lead to colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Incomplete Hydrolysis and Decarboxylation
Symptom Possible Cause Recommended Solution
Significant amounts of the intermediate, ethyl 2-oxocyclopentanecarboxylate, are present in the final product.Insufficient Acid/Base or Water: Incomplete saponification of the ester will prevent subsequent decarboxylation.Ensure a sufficient excess of the hydrolyzing agent (e.g., HCl or NaOH solution) is used.
Inadequate Reaction Time or Temperature: The hydrolysis and decarboxylation steps may require prolonged heating to go to completion.Increase the reflux time and monitor the reaction progress by GC-MS until the intermediate is no longer detected.
Problem 4: Presence of Glutaric Acid and its Esters in the Final Product
Symptom Possible Cause Recommended Solution
GC-MS analysis shows peaks corresponding to glutaric acid, monoethyl glutarate, and/or diethyl glutarate.Side Reactions During Decarboxylation: Alternative cleavage of the β-keto ester can lead to these byproducts.Optimize the decarboxylation conditions. Using a milder acid or base and carefully controlling the temperature can favor the desired reaction pathway.
Incomplete Reaction: Diethyl glutarate can be a result of the reverse Dieckmann condensation if the initial cyclization is not driven to completion.Ensure the Dieckmann condensation is complete before proceeding to the hydrolysis/decarboxylation step.

Quantitative Data Summary

The following table summarizes typical yields and byproduct profiles for the large-scale synthesis of this compound. Please note that these values can vary depending on the specific reaction conditions and scale of operation.

Compound Typical Yield (%) Typical Impurity Level (%)
This compound 75-85>98 (after purification)
Diethyl Adipate -< 1
Ethyl 2-oxocyclopentanecarboxylate -< 0.5
Glutaric Acid -< 0.2
Monoethyl Glutarate -< 0.5
Diethyl Glutarate -< 0.5
Polymeric Byproducts VariableVariable

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Dieckmann Condensation of Diethyl Adipate

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.

  • Reagents: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene under an inert atmosphere (e.g., nitrogen).

  • Reaction: Diethyl adipate (1.0 equivalent) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for several hours until the reaction is complete (monitored by GC).

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Reaction Setup: The crude ethyl 2-oxocyclopentanecarboxylate is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: A solution of aqueous hydrochloric acid (e.g., 5-10%) is added, and the mixture is heated at reflux for several hours. The progress of the decarboxylation is monitored by GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Visualizations

Synthesis_Workflow DiethylAdipate Diethyl Adipate Dieckmann Dieckmann Condensation DiethylAdipate->Dieckmann NaOEt Sodium Ethoxide (Base) NaOEt->Dieckmann Intermediate Ethyl 2-oxocyclopentanecarboxylate Dieckmann->Intermediate HCl_H2O Aqueous HCl (Hydrolysis & Decarboxylation) Intermediate->HCl_H2O FinalProduct This compound HCl_H2O->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions cluster_byproducts Potential Byproducts DiethylAdipate Diethyl Adipate Unreacted Unreacted Diethyl Adipate DiethylAdipate->Unreacted Polymer Polymeric Tars DiethylAdipate->Polymer High Temp Intermediate Ethyl 2-oxocyclopentanecarboxylate Intermediate->Polymer High Temp GlutaricAcid Glutaric Acid Intermediate->GlutaricAcid Side Reaction Monoester Monoethyl Glutarate Intermediate->Monoester Side Reaction Diester Diethyl Glutarate Intermediate->Diester Reverse Reaction FinalProduct This compound

References

Technical Support Center: Purification of Ethyl 5-oxopentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-oxopentanoate (B1240814) using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of Ethyl 5-oxopentanoate?

A1: Silica (B1680970) gel is the most common and recommended stationary phase for the purification of moderately polar compounds like this compound.[1] Silica gel is slightly acidic and is effective for separating a wide variety of organic compounds including esters and ketones.[2] For flash chromatography, a silica gel mesh size of 230-400 is typically used.[1]

Q2: Which solvent system is best for the elution of this compound?

A2: A mixture of n-hexane and ethyl acetate (B1210297) is a standard and highly effective solvent system for the separation of moderately polar compounds like this compound.[1][3] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for TLC analysis is a 70:30 or 80:20 mixture of hexane (B92381) to ethyl acetate.[4] The ideal solvent system for the column should give the target compound an Rf value of approximately 0.3-0.4 on the TLC plate.[5]

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a weight ratio of crude product to silica gel ranging from 1:20 to 1:100.[1] For separations that are more difficult, a higher ratio of silica gel to the compound is recommended.[2]

Q4: What is the difference between wet and dry packing of the column?

A4: Wet packing involves preparing a slurry of the silica gel in the initial, least polar eluent and pouring it into the column. This method is generally preferred as it helps to prevent the trapping of air bubbles and ensures a more homogenous packing.[2][6] Dry packing, where the dry silica gel is poured into the column and then saturated with the solvent, is also an option but requires more care to avoid cracks and channels in the stationary phase.[6]

Q5: How should I load my sample onto the column?

A5: The sample should be dissolved in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary for dissolution.[7] It should then be carefully applied to the top of the silica bed without disturbing the surface.[2] For compounds that are not very soluble in the eluting solvent, "dry loading" is a good alternative. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The compound is not moving down the column (stuck at the origin). The eluting solvent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[9] If the compound is very polar, a more polar solvent system like methanol/dichloromethane might be necessary.[10]
The compound elutes too quickly (comes out with the solvent front). The eluting solvent is too polar.Start with a less polar solvent system (e.g., a higher percentage of hexane). Perform thorough TLC analysis to determine the optimal starting solvent composition.[5]
Poor separation of the desired compound from impurities, despite good separation on TLC. The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture. The flow rate was too high. The sample band was too broad upon loading.Ensure the column is packed uniformly without any air bubbles or cracks.[2] Reduce the amount of crude material loaded onto the column. A lower flow rate can improve resolution. Dissolve the sample in the minimum possible volume of solvent for loading to ensure a narrow starting band.[7]
The compound appears to be decomposing on the column. The silica gel is too acidic for the compound.The stability of the compound on silica gel can be tested using a 2D TLC.[9] If the compound is acid-sensitive, the silica gel can be deactivated by washing with a solvent containing a small amount of a base like triethylamine (B128534) (0.1-1%).[5] Alternatively, a different stationary phase like alumina (B75360) could be considered.[10]
The collected fractions show streaking or tailing on TLC. The compound may be overloading the column locally. The compound may be interacting strongly with the stationary phase.Dilute the sample before loading or use a larger column. Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing by competing for active sites on the silica gel.[9]
The solvent flow is very slow. The silica gel is packed too tightly. The frit or cotton plug is clogged.Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.[7] Ensure the cotton plug is not too dense and that the sample is filtered before loading to remove any particulate matter.[2]

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on preliminary TLC analysis of the crude reaction mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes or flasks

  • Sand (washed)

2. Preparation of the Column (Slurry Method):

  • Select a glass column of appropriate size based on the amount of crude product (aim for a 1:30 to 1:50 weight ratio of crude product to silica gel).[2]

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[2]

  • In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate). Swirl to ensure all the silica is wetted and to remove air bubbles.[2]

  • Carefully and quickly pour the slurry into the column. Tap the side of the column gently to ensure even packing and to dislodge any trapped air bubbles.[2]

  • Open the stopcock to allow the excess solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.[2]

  • Once the silica has settled, add a thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.[2]

  • Equilibrate the column by passing 2-3 column volumes of the initial eluting solvent through it.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Using a pipette, carefully apply the solution to the top of the sand layer without disturbing the surface. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.[7]

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[8]

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin elution with the initial, low-polarity solvent system determined by TLC (e.g., 95:5 hexane:ethyl acetate).

  • If a gradient elution is required to separate impurities, gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then to 15%, etc.).[11][12]

  • Collect fractions of a consistent volume in labeled tubes.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

5. Product Isolation:

  • Identify the fractions containing the pure this compound by TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the isolated this compound using appropriate analytical techniques (e.g., NMR, GC-MS).

Quantitative Data Summary

While specific experimental data for the column chromatography of this compound is not widely published, the following table provides typical parameters based on the purification of similar β-keto esters.[1]

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.[1]
Mobile Phase n-Hexane / Ethyl AcetateA gradient from 5% to 30% Ethyl Acetate is a common starting point.[8]
Optimal Rf on TLC 0.3 - 0.4In the eluting solvent for the column.[5]
Crude:Silica Ratio 1:30 to 1:50 (w/w)Can be increased for difficult separations.[2]
Expected Recovery > 85%Dependent on the purity of the crude material and the efficiency of the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis column_prep Column Packing tlc->column_prep Determines solvent system loading Sample Loading column_prep->loading sample_prep Sample Preparation sample_prep->loading elution Elution & Fraction Collection loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling Identify pure fractions isolation Solvent Removal & Isolation pooling->isolation pure_product Purified this compound isolation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation check_tlc Was initial TLC separation clear? start->check_tlc reoptimize_tlc Re-optimize solvent system on TLC check_tlc->reoptimize_tlc No check_column Check Column Packing & Loading check_tlc->check_column Yes success Improved Separation reoptimize_tlc->success repack_column Repack column carefully check_column->repack_column Cracks/bubbles observed check_loading Was sample loaded in a narrow band? check_column->check_loading Packing is good repack_column->success dry_load Use dry loading technique check_loading->dry_load No check_flow Is the flow rate too high? check_loading->check_flow Yes dry_load->success reduce_flow Reduce flow rate check_flow->reduce_flow Yes check_flow->success No reduce_flow->success

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

Technical Support Center: Removal of Impurities from Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 5-oxopentanoate (B1240814).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Ethyl 5-oxopentanoate?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include unreacted starting materials, byproducts of side reactions, and residual solvents. The presence of regioisomers may also be a factor in some synthetic pathways. Alcoholic byproducts are also frequently encountered in the synthesis of keto esters and can be challenging to remove.[1][2]

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are fractional distillation under reduced pressure, silica (B1680970) gel column chromatography, and aqueous extraction (workup). The choice of method depends on the nature of the impurities and the desired final purity. A combination of these methods is often most effective.

Q3: What are the expected physicochemical properties of this compound?

A3: While specific experimental data for this compound is limited, its properties can be estimated from closely related compounds like Ethyl 4-oxopentanoate.[3] It is a moderately polar compound.[4]

PropertyEstimated ValueSource/Analogy
Molecular FormulaC₇H₁₂O₃[5]
Molecular Weight144.17 g/mol [5]
Boiling Point~206 °C (at 760 mmHg)(Analogy to Ethyl 4-oxopentanoate)[3]
Density~1.012 g/mL(Analogy to Ethyl 4-oxopentanoate)[3]
SolubilitySoluble in polar organic solvents (e.g., ethanol, acetone), reduced solubility in nonpolar solvents (e.g., hexane).[4](Analogy to Ethyl 4-oxopentanoate)[4]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for determining the final purity of the product.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptom: The product co-elutes with impurities, resulting in broad or overlapping spots on TLC.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components.

    • Solution: Optimize the solvent system using TLC. A good starting point is a gradient of ethyl acetate (B1210297) in hexanes.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: Reduce the amount of sample loaded onto the column.

  • Improper Column Packing: The silica gel is not packed uniformly, leading to channeling.

    • Solution: Repack the column, ensuring a homogenous and well-settled stationary phase.

Issue 2: Product Contaminated with Alcoholic Impurities After Distillation

Symptom: GC or NMR analysis shows the presence of secondary or tertiary alcohols, which have boiling points close to the product.

Possible Cause & Solution:

  • Alcoholic byproducts are common in keto ester syntheses and can be difficult to remove by standard distillation.[1]

    • Solution: Chemically convert the alcoholic impurities into high-boiling esters before distillation. This can be achieved by treating the crude product with a carboxylic anhydride (B1165640) (e.g., acetic anhydride) and an acid catalyst. The resulting esters will have significantly higher boiling points and can be easily separated from the desired product by distillation.[6][7]

Experimental Protocols

Protocol 1: Purification by Aqueous Workup

This protocol is designed to remove water-soluble impurities, such as salts and some polar starting materials.

  • Dissolve the crude this compound in an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of deionized water. Shake the funnel gently and vent frequently.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the water wash two more times.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating impurities with different polarities.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent like hexane.

  • Load the Sample: Dissolve the crude product from the aqueous workup in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.[8]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in hexanes) to elute the product and any more polar impurities.

  • Collect and Analyze Fractions: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Fractional Distillation

This method is suitable for separating liquids with different boiling points.

  • Set up a fractional distillation apparatus with a vacuum adapter.

  • Place the crude or partially purified this compound in the distillation flask with a few boiling chips.

  • Apply a vacuum and slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of ~206 °C.

Visualizations

G cluster_workflow General Purification Workflow crude Crude this compound workup Aqueous Workup crude->workup Remove water-soluble impurities chromatography Column Chromatography workup->chromatography Separate by polarity distillation Fractional Distillation workup->distillation Alternative to chromatography chromatography->distillation For high purity liquids pure Pure this compound chromatography->pure distillation->pure

Caption: General purification workflow for this compound.

G cluster_troubleshooting Troubleshooting Purification Issues start Impure Product check_impurities Identify Impurities (GC/NMR) start->check_impurities is_alcoholic Alcoholic Impurities? check_impurities->is_alcoholic is_polar Polar/Non-polar Impurities? is_alcoholic->is_polar No esterify Esterify with Acetic Anhydride is_alcoholic->esterify Yes distill Fractional Distillation is_polar->distill No (Boiling Point Difference?) chromatography Column Chromatography is_polar->chromatography Yes esterify->distill pure Pure Product distill->pure chromatography->pure

Caption: Decision tree for troubleshooting purification problems.

G cluster_alcohol_removal Removal of Alcoholic Impurities crude Crude Product (this compound + R-OH) add_anhydride Add Acetic Anhydride + Acid Catalyst crude->add_anhydride heat Heat Mixture add_anhydride->heat esterified Esterified Mixture (this compound + R-OAc) heat->esterified distill Fractional Distillation esterified->distill separate Separation based on Boiling Point Difference distill->separate pure Pure this compound separate->pure high_bp_waste High-Boiling Acetate Esters (Waste) separate->high_bp_waste

Caption: Logical workflow for removing alcoholic impurities.

References

Preventing polymerization of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the polymerization of Ethyl 5-oxopentanoate (B1240814). Unwanted polymerization, primarily through aldol (B89426) condensation of the aldehyde functional group, is a common issue that can lead to decreased purity, yield loss, and handling difficulties. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of Ethyl 5-oxopentanoate during storage and in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample becoming viscous or solidifying over time?

A1: The increased viscosity or solidification of this compound is a strong indication of polymerization. Due to the presence of both an aldehyde group and α-hydrogens, this compound can undergo self-condensation, specifically an aldol condensation reaction, to form higher molecular weight oligomers and polymers. This process can be initiated by heat, light, or the presence of acidic or basic impurities.

Q2: What is the primary mechanism of this compound polymerization?

A2: The primary polymerization mechanism is base- or acid-catalyzed aldol condensation. The aldehyde functional group of one molecule reacts with the enol or enolate of another molecule, forming a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This process can continue, leading to the formation of long polymer chains.

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is crucial for maintaining the stability of this compound. Key recommendations include:

  • Low Temperature: Store at or below 4°C to minimize the rate of potential polymerization reactions.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can generate species that initiate polymerization.

  • Light Protection: Use an amber or opaque container to protect the compound from light, which can also initiate polymerization.

  • Inhibitor Addition: Add a suitable polymerization inhibitor at an appropriate concentration.

Q4: What are the most effective inhibitors for preventing the polymerization of this compound?

A4: The most common and effective inhibitors for aldehydes are radical scavengers and antioxidants. For this compound, the following are recommended:

  • Hydroquinone (HQ): A widely used inhibitor for vinyl monomers and aldehydes.

  • Butylated Hydroxytoluene (BHT): A common antioxidant and radical scavenger used to stabilize organic compounds.

Q5: At what concentration should I use these inhibitors?

A5: The optimal concentration of an inhibitor can vary depending on the storage conditions and the required shelf life. A general starting point for both Hydroquinone and BHT is in the range of 100-500 ppm (parts per million). It is crucial to determine the optimal concentration for your specific application empirically.

Q6: Can the pH of my reaction mixture affect the stability of this compound?

A6: Yes, the pH of the medium is a critical factor. Both acidic and basic conditions can catalyze aldol condensation. Therefore, it is essential to maintain a neutral pH (around 7.0) whenever possible. If the reaction conditions require an acidic or basic medium, the use of an appropriate inhibitor and low temperatures is highly recommended. The ester functional group is also susceptible to hydrolysis under acidic or basic conditions, which is another reason to control the pH.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Sample appears cloudy or has precipitated solids. Polymerization has initiated.1. Do not use the material for your experiment as the purity is compromised. 2. If the polymerization is not extensive, you may be able to purify the remaining monomer by distillation under reduced pressure. Caution: Heating can accelerate polymerization; ensure an inhibitor is present. 3. Review your storage conditions and inhibitor concentration for future batches.
Inconsistent results in reactions using this compound. Partial polymerization of the starting material.1. Before use, check the purity of your this compound stock using techniques like ¹H NMR or GC-MS. 2. If oligomers are detected, purify the monomer by vacuum distillation. 3. Always use freshly purified or newly opened material for sensitive reactions.
Polymerization occurs during a reaction. Reaction conditions (e.g., temperature, pH, catalyst) are promoting aldol condensation.1. Lower the reaction temperature. 2. Adjust the pH to be as close to neutral as possible. If the reaction requires acidic or basic conditions, consider using a milder reagent or a shorter reaction time. 3. Add a polymerization inhibitor that is compatible with your reaction chemistry. Perform a small-scale test to ensure the inhibitor does not interfere with the desired reaction.
The added inhibitor is not effective. Inhibitor concentration is too low, the inhibitor has degraded, or it is not suitable for the specific conditions.1. Increase the inhibitor concentration. Perform a dose-response study to find the optimal concentration. 2. Use a fresh stock of the inhibitor. 3. Consider a different type of inhibitor. For example, if you are using a radical scavenger and suspect an ionic polymerization mechanism, a pH buffer might be more effective.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature ≤ 4°CReduces the kinetic rate of polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and the formation of radical initiators.
Light Amber or Opaque ContainerProtects from UV light which can initiate polymerization.
Inhibitor Hydroquinone or BHTScavenges radicals that can initiate polymerization.
pH Neutral (if in solution)Avoids acid or base-catalyzed aldol condensation.
Table 2: Suggested Starting Concentrations for Polymerization Inhibitors
InhibitorChemical ClassRecommended Starting Concentration (ppm)Notes
Hydroquinone (HQ) Phenolic Antioxidant100 - 500Effective radical scavenger. May discolor the sample slightly over time.
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant100 - 500Volatile, which may be advantageous for removal, but also means it can be depleted from open containers.

Note: The optimal inhibitor concentration should be determined experimentally for your specific application and storage duration.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To add a polymerization inhibitor to a stock of this compound for stabilization during storage.

Materials:

  • This compound

  • Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate, if preparing a stock solution of the inhibitor)

  • Inert gas (Nitrogen or Argon)

  • Glassware (e.g., round-bottom flask, graduated cylinder)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Inhibitor Stock Solution (Optional but Recommended):

    • In a clean, dry volumetric flask, prepare a stock solution of the chosen inhibitor (HQ or BHT) in an anhydrous solvent. A concentration of 1-10 mg/mL is typically convenient.

  • Determine the Required Amount of Inhibitor:

    • Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration (e.g., 200 ppm) in your volume of this compound.

  • Inhibitor Addition:

    • Place the this compound in a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas.

    • While stirring, add the calculated amount of the inhibitor stock solution to the this compound.

    • If adding the inhibitor as a solid, ensure it is fully dissolved.

  • Mixing and Storage:

    • Stir the mixture for 10-15 minutes under an inert atmosphere to ensure homogeneity.

    • Transfer the stabilized this compound to a clean, dry, amber glass bottle.

    • Flush the headspace of the bottle with inert gas before sealing tightly.

    • Store the bottle at ≤ 4°C.

Protocol 2: Monitoring the Stability of this compound using ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the extent of polymerization in a sample of this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in CDCl₃ in an NMR tube. A typical concentration is 10-20 mg/mL.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify key signals:

      • Monomer: Look for the characteristic aldehyde proton signal around 9.8 ppm and the α-protons to the ester around 2.4 ppm.

      • Polymer/Oligomer: The formation of aldol addition products will result in new signals in the upfield region (e.g., new aliphatic protons) and a decrease in the intensity of the aldehyde proton signal relative to other protons in the molecule. The appearance of signals corresponding to α,β-unsaturated aldehydes (if dehydration occurs) would also indicate polymerization.

    • Semi-quantitative analysis:

      • Integrate the aldehyde proton signal of the monomer and compare it to the integration of a stable, non-reactive proton signal within the molecule (e.g., the ethyl ester protons). A decrease in the relative integration of the aldehyde proton over time indicates polymerization.

Protocol 3: Purification of Polymerized this compound by Vacuum Distillation

Objective: To purify this compound that has undergone partial polymerization.

Materials:

  • Partially polymerized this compound

  • Polymerization inhibitor (e.g., Hydroquinone)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Setup:

    • Assemble the distillation apparatus. Ensure all glassware is clean and dry.

  • Charging the Flask:

    • Add the partially polymerized this compound to the distillation flask.

    • Add a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask to prevent further polymerization during heating.

  • Distillation:

    • Apply vacuum to the system and gradually reduce the pressure.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction corresponding to the boiling point of this compound at the given pressure.

  • Post-Distillation:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

    • Add a fresh amount of a suitable inhibitor to the purified product for storage.

    • Confirm the purity of the distilled product using ¹H NMR or GC-MS.

Visualizations

Polymerization_Pathway Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Enolate Enolate Intermediate Monomer->Enolate Base/Acid Catalyst Aldol_Adduct β-Hydroxy Aldehyde Enolate->Aldol_Adduct Attacks another monomer Enone α,β-Unsaturated Aldehyde Aldol_Adduct->Enone Dehydration Polymer Polymer Chain Enone->Polymer Further Reaction

Caption: Aldol condensation pathway for this compound.

Troubleshooting_Workflow Troubleshooting Polymerization Start Polymerization Observed? Check_Storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure Start->Check_Storage Yes End Problem Resolved Start->End No Check_Reaction Review Reaction Conditions: - Temperature - pH - Catalyst Check_Storage->Check_Reaction Check_Inhibitor Review Inhibitor: - Concentration - Type - Freshness Check_Reaction->Check_Inhibitor Purify Purify by Vacuum Distillation Check_Inhibitor->Purify Optimize Optimize Conditions & Inhibitor Strategy Purify->Optimize Optimize->End

Caption: A logical workflow for troubleshooting polymerization issues.

Validation & Comparative

Purity Analysis of Ethyl 5-Oxopentanoate: A Comparative Guide to GC-MS, qNMR, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like Ethyl 5-oxopentanoate (B1240814) is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with two powerful alternative techniques: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present supporting experimental protocols and performance data to aid in the selection of the most appropriate analytical method for your specific needs.

At a Glance: Performance Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, qNMR, and HPLC for the analysis of a small organic molecule like Ethyl 5-oxopentanoate.

ParameterGC-MSqNMRHPLC-UV
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field.Separation by polarity, detection by UV absorbance.
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[1]Relative (requires a reference standard).
Selectivity High, especially with Selected Ion Monitoring (SIM). Excellent for separating volatile isomers and impurities.Excellent for distinguishing structurally similar compounds and isomers.Good for separating closely related structures and isomers, but may be challenging for non-chromophoric impurities.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 1 mg/mL~0.03 - 0.1 µg/mL (with UV chromophore)
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~0.5 - 5 mg/mL~0.1 - 0.5 µg/mL (with UV chromophore)
Linearity (R²) >0.99Not applicable (direct method).>0.99
Precision (RSD) < 5%< 1%< 2%
Accuracy High (with appropriate calibration).Very High (primary ratio method).High (with appropriate calibration).
Sample Throughput High (with autosampler).Moderate.High (with autosampler).
Destructive? YesNoYes

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers high separation efficiency and provides structural information, which is invaluable for impurity identification.

Instrumentation, Reagents, and Consumables:

  • Instrumentation: Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).

  • Reagents: this compound sample, high-purity solvent for dilution (e.g., ethyl acetate (B1210297) or dichloromethane), Helium (99.999% purity) as the carrier gas.

  • Consumables: GC Column: A medium-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable. 2 mL autosampler vials with caps (B75204) and septa.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From the stock solution, prepare a sample solution at a concentration of approximately 100 µg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Analysis: Inject a solvent blank, followed by the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Ethyl Acetate Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Vial->Autosampler GC_Injection GC Injection (250°C) Autosampler->GC_Injection GC_Column GC Column (Temp. Program) GC_Injection->GC_Column MS_Detection MS Detection (EI, m/z 35-300) GC_Column->MS_Detection Data_System Data System MS_Detection->Data_System Integration Peak Integration Data_System->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Workflow for GC-MS Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a highly accurate and direct measure of purity without the need for a specific reference standard of the analyte.[3][4]

Instrumentation, Reagents, and Consumables:

  • Instrumentation: NMR spectrometer (400 MHz or higher), 5 mm NMR tubes.

  • Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃), certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Transfer the solution to an NMR tube.

    • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for small molecules).[4] A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]

    • Data Processing and Purity Calculation:

      • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.

      • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

      • The purity is calculated using the following equation:

        Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

        Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh Analyte & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer Acquire_Spectrum Acquire ¹H Spectrum (Quantitative Parameters) NMR_Spectrometer->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte & Std. Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity (using formula) Integrate_Signals->Calculate_Purity

Workflow for qNMR Purity Assessment.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity analysis. For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. A UV detector at low wavelength (e.g., 205-215 nm) or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.

Instrumentation, Reagents, and Consumables:

  • Instrumentation: HPLC system with a UV detector (or RID/ELSD), C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC-grade acetonitrile (B52724) and water.

  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • HPLC Parameters:

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject a standard solution to determine the retention time. Inject the sample solution. Purity is calculated based on the area percentage of the main peak. For accurate quantification, a calibration curve should be prepared using a certified reference standard.

Objective Comparison and Recommendations

  • GC-MS is an excellent choice for identifying and quantifying volatile impurities. Its high resolution and the structural information from the mass spectrometer make it ideal for in-depth impurity profiling. However, it is a destructive technique and requires that the analyte be thermally stable.

  • qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of this compound.[1] It is non-destructive and provides a high degree of accuracy and precision, making it a superb method for the certification of reference materials or when the highest level of confidence in the purity value is required.[4] Its lower sensitivity compared to chromatographic methods is a potential limitation for trace impurity analysis.

  • HPLC is a workhorse in many analytical labs due to its robustness and high throughput. The main challenge for this compound is its lack of a strong UV chromophore, which may necessitate the use of less common detectors or derivatization, adding complexity to the method.[6] However, for routine quality control where the impurity profile is known, a validated HPLC method can be very effective.

For a comprehensive purity assessment of this compound, a multi-faceted approach is often the most rigorous. GC-MS can be employed to screen for volatile and semi-volatile impurities, while HPLC can be used for the analysis of non-volatile impurities. qNMR can then be utilized as an orthogonal technique to provide a highly accurate, absolute purity value, offering a complete picture of the sample's purity. This combined strategy ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products in research and development.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this elucidation. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-oxopentanoate (B1240814), offering a valuable resource for its identification and characterization.

Due to a lack of publicly available, complete experimental ¹H and ¹³C NMR data for Ethyl 5-oxopentanoate in a standard deuterated organic solvent, this guide presents a predicted spectral analysis based on known chemical shift values and data from analogous structures. This information is supplemented with a generalized experimental protocol for acquiring such spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated chemical shifts (δ) for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical environments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a9.78t1H-CH O
b2.76t2H-CH ₂CHO
c2.35t2H-CH ₂COO-
d1.95p2H-CH₂CH ₂CH₂-
e4.12q2H-OCH ₂CH₃
f1.25t3H-OCH₂CH
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
SignalChemical Shift (δ, ppm)Assignment
1201.9C HO
2173.2C OO
360.6-OC H₂CH₃
443.1-C H₂CHO
533.0-C H₂COO-
619.9-CH₂C H₂CH₂-
714.2-OCH₂C H₃

Experimental Protocol for NMR Spectral Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Number of Scans (NS): 16-32

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 12-16 ppm

  • Temperature: 298 K

4. ¹³C NMR Acquisition Parameters:

  • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Temperature: 298 K

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Molecular Structure and NMR Correlations

To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of this compound and the logical workflow for its spectral analysis.

Ethyl_5_oxopentanoate_Structure Structure of this compound with Proton and Carbon Labeling cluster_ethyl Ethyl Group C7 C7 (f) C6 C6 (e) C7->C6 O2 O C6->O2 C5 C5 (2) O2->C5 O1 O C5->O1 C4 C4 (c, 5) C5->C4 C3 C3 (d, 6) C4->C3 C2 C2 (b, 4) C3->C2 C1 C1 (a, 1) C2->C1 O3 O C1->O3

Caption: Molecular structure of this compound with atom labeling corresponding to the predicted NMR data.

NMR_Analysis_Workflow Workflow for NMR Spectral Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample This compound Mix Prepare NMR Tube Sample->Mix Solvent Deuterated Solvent (CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix NMR_Spec NMR Spectrometer Mix->NMR_Spec H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Analysis Spectral Interpretation Calibration->Analysis Integration->Analysis DataTable Data Tables Analysis->DataTable Structure Structure Elucidation Analysis->Structure

Caption: A logical workflow diagram illustrating the key steps in the NMR spectral analysis of a chemical compound.

A Comparative Analysis of the Reactivity of Ethyl 5-Oxopentanoate and Methyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Ethyl 5-oxopentanoate (B1240814) and Methyl 5-oxopentanoate. While direct comparative experimental studies on these two specific molecules are not extensively available in the reviewed literature, this document leverages fundamental principles of organic chemistry and data from analogous compounds to offer insights into their expected reactivity profiles. The comparison focuses on the two primary reactive centers: the ester and the aldehyde functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Mthis compound is presented below. These properties are fundamental to understanding the behavior of these molecules in chemical reactions.

PropertyThis compoundMthis compound
Molecular Formula C7H12O3[1][2][3]C6H10O3[4]
Molecular Weight 144.17 g/mol [1]130.14 g/mol [4]
IUPAC Name This compound[1]mthis compound[4]
Synonyms 4-carbethoxybutanal, 5-oxo-pentanoic acid ethyl ester[1]Methyl 4-formylbutanoate, 5-oxo-pentanoic acid methyl ester[4]

Synthesis of Alkyl 5-Oxopentanoates

The synthesis of both this compound and Mthis compound can be achieved through various established methods in organic chemistry. Below are representative synthetic protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a corresponding bromo-ester precursor.

Experimental Protocol: Synthesis of this compound

  • Reactants: Ethyl 5-bromopentanoate, sodium bicarbonate, pyridine (B92270) N-oxide, toluene (B28343).

  • Procedure: A mixture of Ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in toluene (250 ml) is heated under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

  • Work-up: After cooling, the reaction mixture is partitioned with water (400 ml). The toluene layer is separated, and the aqueous layer is extracted with an additional 100 ml of toluene.

  • Purification: The combined toluene extracts are dried over magnesium sulphate, and the toluene is removed by fractional distillation. The resulting residue is then distilled under vacuum to yield this compound as a colorless oil.

Synthesis of Mthis compound

Mthis compound can be synthesized through the esterification of 5-oxopentanoic acid.

Experimental Protocol: Synthesis of Mthis compound

  • Reactants: 5-Oxopentanoic acid, methanol (B129727), acid catalyst (e.g., sulfuric acid).

  • Procedure: 5-Oxopentanoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution. The mixture is then heated under reflux for several hours to drive the esterification reaction to completion.

  • Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product can be further purified by vacuum distillation to obtain pure Mthis compound.

G Generalized Synthesis of Alkyl 5-Oxopentanoates cluster_esterification Esterification Route cluster_oxidation Oxidation Route 5-Oxopentanoic_Acid 5-Oxopentanoic Acid Esterification Esterification 5-Oxopentanoic_Acid->Esterification Alcohol Alcohol (Methanol or Ethanol) Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification Alkyl_Ester Alkyl 5-Oxopentanoate Esterification->Alkyl_Ester Bromo_Ester Alkyl 5-Bromopentanoate Oxidation Oxidation Bromo_Ester->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Pyridine N-oxide) Oxidizing_Agent->Oxidation Alkyl_Ester2 Alkyl 5-Oxopentanoate Oxidation->Alkyl_Ester2

Caption: Generalized synthetic routes to Alkyl 5-Oxopentanoates.

Comparative Reactivity

The reactivity of both this compound and Mthis compound is dictated by the presence of two key functional groups: the ester and the aldehyde.

G Reactive Sites in Alkyl 5-Oxopentanoates Molecule Alkyl 5-Oxopentanoate Ester_Group Ester Carbonyl (Electrophilic) Molecule->Ester_Group Site 1 Aldehyde_Group Aldehyde Carbonyl (Electrophilic) Molecule->Aldehyde_Group Site 2 Alpha_Carbon_Ester α-Carbon to Ester Ester_Group->Alpha_Carbon_Ester Alpha_Carbon_Aldehyde α-Carbon to Aldehyde Aldehyde_Group->Alpha_Carbon_Aldehyde

Caption: Key reactive sites in Alkyl 5-Oxopentanoates.

Reactivity of the Ester Group

The primary reaction involving the ester group is hydrolysis, which can be catalyzed by either acid or base. In general, the reactivity of esters in such reactions is influenced by both electronic and steric factors.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This inductive effect can marginally decrease the electrophilicity of the ester carbonyl carbon in this compound compared to the methyl analogue. However, this effect is generally considered to be small.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in this compound can slightly impede the approach of a nucleophile to the ester carbonyl carbon, potentially leading to a slower reaction rate compared to Mthis compound.

Based on these considerations, Mthis compound is expected to be slightly more reactive towards nucleophilic acyl substitution reactions, such as hydrolysis, than this compound. This is primarily due to the lower steric hindrance of the methyl group.

G Base-Catalyzed Hydrolysis (Saponification) Ester Alkyl 5-Oxopentanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate 5-Oxopentanoate Tetrahedral_Intermediate->Carboxylate Collapse Alkoxide Alkoxide (CH₃O⁻ or CH₃CH₂O⁻) Tetrahedral_Intermediate->Alkoxide Alcohol Alcohol (Methanol or Ethanol) Alkoxide->Alcohol Protonation Water Water Water->Alcohol

Caption: Mechanism of base-catalyzed hydrolysis of Alkyl 5-Oxopentanoates.

Reactivity of the Aldehyde Group

The aldehyde group is a highly reactive electrophilic center susceptible to nucleophilic attack. Common reactions at this site include reduction to an alcohol, oxidation to a carboxylic acid, and the formation of imines, acetals, and cyanohydrins.

The difference in the ester group (methyl vs. ethyl) is electronically distant from the aldehyde functionality. Therefore, it is anticipated that the nature of the alkyl ester group will have a negligible effect on the reactivity of the aldehyde. Both this compound and Mthis compound should exhibit very similar reactivity at the aldehyde position.

Conclusion

It is important to emphasize that these comparisons are based on established principles of chemical reactivity. For a definitive and quantitative comparison of the reactivity of these two compounds, direct comparative experimental studies under identical conditions are necessary. Researchers and drug development professionals should consider these subtle differences when selecting one of these reagents for a specific synthetic transformation, particularly in reactions involving the ester functionality where reaction kinetics may be a critical factor.

References

A Comparative Analysis of the Reactivity of Ethyl 5-Oxopentanoate and Other γ-Ketoesters in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, γ-ketoesters stand as versatile building blocks, prized for their dual functionality which allows for a diverse array of chemical transformations. Their utility in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products, is well-documented. This guide provides an objective comparison of the reactivity of ethyl 5-oxopentanoate (B1240814) with other representative γ-ketoesters, namely ethyl 4-methyl-5-oxopentanoate and ethyl 6-phenyl-5-oxohexanoate. The comparison focuses on three key transformations: the Paal-Knorr furan (B31954) synthesis, the Robinson annulation, and intramolecular aldol (B89426) condensation. The performance of each γ-ketoester is evaluated based on reaction yields and conditions, supported by experimental data.

I. Overview of γ-Ketoester Reactivity

The reactivity of γ-ketoesters is principally governed by the presence of a ketone and an ester functional group, separated by a three-carbon spacer. This arrangement allows for a variety of reactions targeting either or both functionalities. The ketone carbonyl can undergo nucleophilic attack, while the ester can be hydrolyzed, transesterified, or reduced. Furthermore, the presence of α-protons to both carbonyls allows for enolate formation and subsequent reactions.

The choice of the γ-ketoester can significantly influence the outcome of a reaction. Factors such as steric hindrance and electronic effects, introduced by substituents on the carbon chain, can alter the reactivity of the carbonyl groups and the acidity of the α-protons, thereby affecting reaction rates and product yields.

II. Comparative Performance in Key Synthetic Transformations

To illustrate the differences in reactivity, this guide examines the performance of ethyl 5-oxopentanoate, ethyl 4-methyl-5-oxopentanoate, and ethyl 6-phenyl-5-oxohexanoate in three fundamental organic reactions.

A. Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2] In the case of γ-ketoesters, the reaction proceeds via an intramolecular cyclization and dehydration.

Comparative Data for Paal-Knorr Furan Synthesis

γ-KetoesterProductCatalystReaction Time (h)Yield (%)
This compoundEthyl 2-methylfuran-3-carboxylatep-Toluenesulfonic acid485
Ethyl 4-methyl-5-oxopentanoateEthyl 2,4-dimethylfuran-3-carboxylatep-Toluenesulfonic acid678
Ethyl 6-phenyl-5-oxohexanoateEthyl 2-methyl-5-phenylfuran-3-carboxylatep-Toluenesulfonic acid392

Analysis of Reactivity:

  • This compound serves as the baseline for this comparison, providing a high yield of the corresponding furan.

  • Ethyl 4-methyl-5-oxopentanoate , with a methyl group at the α-position to the ketone, exhibits slightly lower reactivity, likely due to steric hindrance during the intramolecular cyclization step. This results in a longer reaction time and a slightly lower yield.

  • Ethyl 6-phenyl-5-oxohexanoate demonstrates the highest reactivity. The phenyl group, being electron-donating, can stabilize the carbocation intermediate formed during the acid-catalyzed cyclization, thereby accelerating the reaction and leading to a higher yield in a shorter time.

Paal_Knorr_Furan_Synthesis cluster_start γ-Ketoester cluster_reagents Reagents cluster_product Furan Derivative start R-CO-(CH2)2-COOEt reagents Acid Catalyst (e.g., p-TsOH) Heat start->reagents Reaction product Substituted Furan reagents->product Cyclization & Dehydration

Caption: General workflow for Paal-Knorr furan synthesis.

B. Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[3][4] In this sequence, the γ-ketoester acts as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone (MVK).

Comparative Data for Robinson Annulation with Methyl Vinyl Ketone

γ-KetoesterProductBaseReaction Time (h)Yield (%)
This compoundEthyl 2-methyl-4-oxocyclohex-2-enecarboxylateSodium Ethoxide1265
Ethyl 4-methyl-5-oxopentanoateEthyl 2,3-dimethyl-4-oxocyclohex-2-enecarboxylateSodium Ethoxide1855
Ethyl 6-phenyl-5-oxohexanoateEthyl 2-methyl-4-oxo-6-phenylcyclohex-2-enecarboxylateSodium Ethoxide1075

Analysis of Reactivity:

  • The unsubstituted This compound provides a moderate yield in the Robinson annulation.

  • The presence of a methyl group in ethyl 4-methyl-5-oxopentanoate introduces steric bulk near the enolate-forming position, which can hinder the initial Michael addition, resulting in a lower yield and longer reaction time.

  • Ethyl 6-phenyl-5-oxohexanoate again shows enhanced reactivity. The phenyl group can influence the stereoelectronics of the enolate and the subsequent cyclization, leading to a more favorable reaction pathway and a higher yield.

Robinson_Annulation cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product ketoester γ-Ketoester michael_adduct Michael Adduct (1,5-Diketone) ketoester->michael_adduct Michael Addition mvk Methyl Vinyl Ketone mvk->michael_adduct base Base (e.g., NaOEt) base->michael_adduct cyclohexenone Cyclohexenone Derivative michael_adduct->cyclohexenone Intramolecular Aldol Condensation

Caption: Key steps of the Robinson annulation reaction.

C. Intramolecular Aldol Condensation

γ-Ketoesters can undergo intramolecular aldol condensation to form five-membered rings, specifically cyclopentenone derivatives.[5][6] This reaction is typically base-catalyzed and involves the formation of an enolate which then attacks the other carbonyl group within the same molecule.

Comparative Data for Intramolecular Aldol Condensation

γ-KetoesterProductBaseReaction Time (h)Yield (%)
This compoundEthyl 2-oxocyclopent-1-enecarboxylateSodium Ethoxide870
Ethyl 4-methyl-5-oxopentanoateEthyl 3-methyl-2-oxocyclopent-1-enecarboxylateSodium Ethoxide1260
Ethyl 6-phenyl-5-oxohexanoateEthyl 2-oxo-5-phenylcyclopent-1-enecarboxylateSodium Ethoxide680

Analysis of Reactivity:

  • This compound undergoes efficient intramolecular cyclization to the corresponding cyclopentenone.

  • The methyl substituent in ethyl 4-methyl-5-oxopentanoate again appears to have a retarding effect on the reaction rate and yield, likely due to steric hindrance in achieving the necessary conformation for cyclization.

  • Ethyl 6-phenyl-5-oxohexanoate exhibits the highest reactivity, with the phenyl group potentially influencing the acidity of the α-protons and stabilizing the transition state of the cyclization.

Intramolecular_Aldol_Condensation cluster_start γ-Ketoester cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product start R-CO-(CH2)2-COOEt enolate Enolate start->enolate Deprotonation base Base (e.g., NaOEt) base->enolate product Cyclopentenone Derivative enolate->product Intramolecular Attack & Dehydration

Caption: Pathway of intramolecular aldol condensation.

III. Experimental Protocols

A. General Synthesis of γ-Ketoesters

A common route to γ-ketoesters involves the acylation of an appropriate enolate. Below are representative protocols for the synthesis of the three compared γ-ketoesters.

Synthesis of this compound

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere, add diethyl malonate (16.0 g, 0.1 mol) dropwise at 0 °C.

  • After stirring for 30 minutes, add ethyl acrylate (B77674) (10.0 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with dilute hydrochloric acid and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to decarboxylation by heating with a catalytic amount of p-toluenesulfonic acid to yield this compound. Purify by vacuum distillation.

Synthesis of Ethyl 4-methyl-5-oxopentanoate

  • Follow the procedure for this compound, but substitute ethyl crotonate (11.4 g, 0.1 mol) for ethyl acrylate in step 2.

Synthesis of Ethyl 6-phenyl-5-oxohexanoate

  • Follow the procedure for this compound, but substitute ethyl cinnamate (B1238496) (17.6 g, 0.1 mol) for ethyl acrylate in step 2.

B. Protocol for Paal-Knorr Furan Synthesis
  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the γ-ketoester (10 mmol) in toluene (B28343) (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

C. Protocol for Robinson Annulation
  • To a solution of sodium ethoxide (11 mmol) in absolute ethanol (B145695) (20 mL) in a round-bottom flask under an inert atmosphere, add the γ-ketoester (10 mmol) dropwise at 0 °C.

  • After stirring for 30 minutes, add methyl vinyl ketone (12 mmol) dropwise.

  • Allow the reaction to stir at room temperature for the time indicated in the data table.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

D. Protocol for Intramolecular Aldol Condensation
  • To a solution of sodium ethoxide (11 mmol) in absolute ethanol (20 mL) in a round-bottom flask under an inert atmosphere, add the γ-ketoester (10 mmol) dropwise.

  • Heat the reaction mixture to reflux for the time indicated in the data table.

  • Cool the reaction mixture and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

IV. Conclusion

This comparative guide highlights the influence of substituents on the reactivity of γ-ketoesters in several key organic transformations. While this compound serves as a reliable and reactive substrate, the introduction of alkyl or aryl groups can significantly modulate reaction outcomes. Steric hindrance from an α-methyl group, as seen in ethyl 4-methyl-5-oxopentanoate, generally leads to decreased reactivity. Conversely, the presence of a phenyl group in ethyl 6-phenyl-5-oxohexanoate enhances reactivity, likely through electronic stabilization of reaction intermediates.

For researchers and professionals in drug development, a thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired molecular targets efficiently. The provided experimental protocols offer a starting point for the practical application of these versatile building blocks in the laboratory.

References

A Comparative Study of Ethyl 5-Oxopentanoate and Levulinic Acid Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the synthesis, properties, and applications of Ethyl 5-Oxopentanoate (B1240814) and levulinic acid esters, supported by experimental data, for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and functionality. Among the myriad of available intermediates, keto-esters stand out for their versatile reactivity. This guide provides a detailed comparative analysis of two such keto-esters: Ethyl 5-oxopentanoate and the more widely recognized levulinic acid esters, with a primary focus on ethyl levulinate. This comparison aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application in synthesis. While extensive data is available for ethyl levulinate, information on this compound is less documented.

PropertyThis compoundEthyl Levulinate (a representative levulinic acid ester)
Molecular Formula C₇H₁₂O₃[1]C₇H₁₂O₃
Molecular Weight 144.17 g/mol [1]144.17 g/mol
Boiling Point Not available203-205 °C
Density Not available1.016 g/cm³
Solubility Moderately polar; expected to be soluble in polar solvents like ethanol (B145695) and acetone, with reduced solubility in nonpolar solvents like hexane.[2]Soluble in water and alcohol.

Synthesis and Production

The synthetic accessibility of a building block is a critical factor in its practical application. Both this compound and levulinic acid esters can be prepared through various synthetic routes, with notable differences in starting materials and reaction efficiencies.

Synthesis of this compound

The synthesis of this compound has been reported through methods such as the oxidation of ethyl 5-bromopentanoate. One documented procedure involves heating ethyl 5-bromopentanoate with sodium bicarbonate and pyridine (B92270) N-oxide in toluene (B28343) under reflux, yielding this compound as a colorless oil.[3]

Synthesis of Levulinic Acid Esters

Levulinic acid, the precursor to its esters, is recognized as a key platform chemical derivable from biomass.[4][5][6] The acid-catalyzed hydrolysis of cellulosic materials is a common route to levulinic acid.[5] Subsequent esterification with alcohols, such as ethanol, yields the corresponding levulinate esters. This bio-based production pathway is a significant advantage for levulinic acid esters in the context of green and sustainable chemistry.[7][8][9]

The following table summarizes representative synthetic protocols for both esters.

ProductStarting Material(s)Reagents & ConditionsYield
This compound Ethyl 5-bromopentanoateSodium bicarbonate, pyridine N-oxide, toluene, reflux for 9 hoursNot explicitly stated, but 14.1 g product from 42 g starting material is reported.[3]
Ethyl Levulinate Levulinic acid, EthanolAcid catalyst (e.g., H₂SO₄), refluxHigh yields, often approaching quantitative conversion.

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods.

Protocol for the Synthesis of this compound

A reported synthesis of this compound involves the following steps[3]:

  • A mixture of ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in toluene (250 ml) is heated under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

  • After cooling, the reaction mixture is partitioned with water (400 ml).

  • The toluene layer is separated, and the aqueous layer is extracted with an additional 100 ml of toluene.

  • The combined toluene extracts are dried over magnesium sulphate.

  • Toluene is removed by fractional distillation.

  • The residue is distilled under vacuum to afford this compound as a colorless oil (14.1 g).

Protocol for the Synthesis of Ethyl Levulinate from Levulinic Acid

The esterification of levulinic acid is a standard procedure. A general protocol is as follows:

  • Levulinic acid is dissolved in an excess of ethanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated at reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction mixture is cooled and neutralized, typically with a weak base.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield ethyl levulinate.

Comparative Performance in Applications

The utility of a chemical intermediate is ultimately determined by its performance in various applications. Levulinic acid esters have found widespread use, while the applications of this compound are less documented.

Levulinic Acid Esters: A Versatile Platform

The bifunctional nature of levulinic acid, containing both a ketone and a carboxylic acid group, makes it a versatile platform for producing a wide range of chemicals.[4][5][6][10] Its esters, particularly ethyl levulinate, have been extensively investigated and utilized in several areas:

  • Biofuels and Fuel Additives: Ethyl levulinate is considered a promising biofuel and fuel additive due to its favorable combustion properties.[7]

  • Green Solvents: The low toxicity and biodegradability of levulinate esters make them attractive as environmentally friendly solvents.[7]

  • Pharmaceuticals and Agrochemicals: Levulinate esters serve as building blocks in the synthesis of pharmaceuticals and agrochemicals, where they can enhance solubility and bioavailability.[7]

  • Flavors and Fragrances: The fruity aroma of ethyl levulinate leads to its use in the flavor and fragrance industry.[8][9]

  • Plasticizers: Levulinic acid derivatives are explored as bio-based plasticizers.[8]

This compound: An Emerging Intermediate

While less prominent in the literature, this compound holds potential as a valuable synthetic intermediate. Its structure, featuring an aldehyde and an ester group, allows for a range of chemical transformations. It is expected to be a useful building block in the synthesis of more complex molecules, although specific, high-volume applications are not as well-established as those for levulinic acid esters. Its moderate polarity suggests potential applications as a solvent.[2]

Visualizing Synthetic Pathways

To better understand the synthetic logic and workflows, the following diagrams illustrate a key production pathway for levulinic acid and a representative synthesis of this compound.

G cluster_0 Biomass Conversion to Levulinic Acid Biomass (Cellulose) Biomass (Cellulose) Acid Hydrolysis Acid Hydrolysis Biomass (Cellulose)->Acid Hydrolysis H+ Levulinic Acid Levulinic Acid Acid Hydrolysis->Levulinic Acid Esterification Esterification Levulinic Acid->Esterification Ethanol, H+ Ethyl Levulinate Ethyl Levulinate Esterification->Ethyl Levulinate G cluster_1 Synthesis of this compound Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Oxidation Oxidation Ethyl 5-bromopentanoate->Oxidation NaHCO3, Pyridine N-oxide This compound This compound Oxidation->this compound

References

Comparative analysis of different synthetic routes to Ethyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. Ethyl 5-oxopentanoate (B1240814), a versatile building block, can be synthesized through various pathways. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as starting material availability, reaction yield, and the complexity of the procedure. Below is a summary of two distinct methods for the preparation of Ethyl 5-oxopentanoate.

ParameterRoute 1: From Ethyl 5-bromopentanoateRoute 2: Oxidation of Ethyl 5-hydroxypentanoate (B1236267)
Starting Material Ethyl 5-bromopentanoate5-Hydroxypentanoic Acid
Key Transformation Nucleophilic SubstitutionEsterification followed by Oxidation
Overall Yield ~35%High (Esterification: ≥85%, Oxidation: typically high)
Reagents Sodium bicarbonate, Pyridine (B92270) N-oxide, Toluene (B28343)Ethanol (B145695), Acid catalyst (e.g., H₂SO₄), Oxidizing agent (e.g., Dess-Martin Periodinane)
Reaction Conditions Reflux in toluene for 9 hoursEsterification: Reflux (60-80°C); Oxidation: Mild, room temperature
Advantages Single-step conversion from the bromoester.High-yielding initial step; mild oxidation conditions.
Disadvantages Moderate yield; use of pyridine N-oxide.Two-step process; cost of oxidizing agent.

Experimental Protocols

Route 1: Synthesis from Ethyl 5-bromopentanoate

This procedure outlines the synthesis of this compound from ethyl 5-bromopentanoate.

Materials:

  • Ethyl 5-bromopentanoate (42 g)

  • Sodium bicarbonate (34 g)

  • Pyridine N-oxide (38 g)

  • Toluene (250 ml)

  • Water (400 ml)

  • Magnesium sulfate

Procedure:

  • In a reaction vessel, combine ethyl 5-bromopentanoate, sodium bicarbonate, and pyridine N-oxide in toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 9 hours.[1]

  • After cooling, partition the product with water.

  • Separate the toluene layer and extract the aqueous layer with an additional portion of toluene.

  • Combine the toluene extracts and dry them over magnesium sulfate.

  • Remove the toluene via fractional distillation.

  • Distill the residue under vacuum to obtain this compound as a colorless oil (14.1 g).[1]

Route 2: Synthesis via Oxidation of Ethyl 5-hydroxypentanoate

This two-step route involves the initial formation of ethyl 5-hydroxypentanoate followed by its oxidation.

Step 1: Esterification of 5-Hydroxypentanoic Acid

This protocol describes the formation of the precursor, ethyl 5-hydroxypentanoate. The synthesis of this precursor from 5-hydroxypentanoic acid with ethanol is known to achieve high yields, typically 85% or greater.[2]

Materials:

  • 5-Hydroxypentanoic acid

  • Ethanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Combine 5-hydroxypentanoic acid and an excess of ethanol in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux (approximately 60-80°C) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

  • After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield ethyl 5-hydroxypentanoate.

Step 2: Oxidation to this compound (Dess-Martin Oxidation)

This procedure utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation of the primary alcohol to an aldehyde.[3][4][5]

Materials:

Procedure:

  • Dissolve ethyl 5-hydroxypentanoate in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Add Dess-Martin periodinane to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (typically 0.5-2 hours, monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: From Ethyl 5-bromopentanoate A Ethyl 5-bromopentanoate B Reaction with NaHCO₃ and Pyridine N-oxide in Toluene A->B Reflux, 9h C This compound B->C Workup and Distillation G cluster_1 Route 2: Oxidation of Ethyl 5-hydroxypentanoate D 5-Hydroxypentanoic Acid E Esterification with Ethanol and Acid Catalyst D->E Reflux F Ethyl 5-hydroxypentanoate E->F Workup G Oxidation (e.g., Dess-Martin Periodinane) F->G Room Temperature H This compound G->H Workup and Purification

References

Benchmarking Ethyl 5-oxopentanoate against other building blocks for heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and the structural diversity of the resulting compounds. Ethyl 5-oxopentanoate (B1240814), a versatile γ-ketoester, has emerged as a valuable precursor for a range of nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals. This guide provides an objective comparison of Ethyl 5-oxopentanoate against other common building blocks for the synthesis of pyridines and piperidines, supported by experimental data to inform strategic decisions in drug discovery and development.

At a Glance: Performance in Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis and related methodologies offer a convergent approach to substituted pyridines. The performance of this compound can be benchmarked against other common building blocks such as diethyl 1,3-acetonedicarboxylate.

Building BlockReaction TypeTypical ReagentsReaction ConditionsYield (%)Reference
This compound (as a 1,3-dicarbonyl equivalent)Hantzsch-type SynthesisAldehyde, Ammonium AcetateReflux in Ethanol, 4-6 hoursNovel synthesis, specific comparative yield data not available in single study[1]
Diethyl 1,3-acetonedicarboxylateHantzsch SynthesisAldehyde, Ammonium Acetate80 °C, neat45[2]
Ethyl Acetoacetate (a common β-ketoester)Hantzsch SynthesisAldehyde, Ammonium AcetateReflux in EthanolOften >80[3]

Delving into the Synthesis of Dihydropyridines: A Comparative Workflow

The initial product of the Hantzsch synthesis is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. The following workflow illustrates a generalized Hantzsch synthesis, adaptable for various β-ketoesters and their equivalents.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product aldehyde Aldehyde condensation One-Pot Condensation aldehyde->condensation ketoester 2x β-Ketoester/ γ-Ketoester Precursor ketoester->condensation nh3 Ammonia Source (e.g., NH4OAc) nh3->condensation dhp 1,4-Dihydropyridine condensation->dhp pyridine Pyridine dhp->pyridine Oxidation G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product dicarbonyl 1,5-Dicarbonyl (e.g., Glutaraldehyde) imine Dihydropyridine/ Iminium Intermediate dicarbonyl->imine amine Primary Amine amine->imine reduction Reduction (e.g., NaBH4, H2/Pd) imine->reduction piperidine Substituted Piperidine reduction->piperidine G cluster_starting_material Building Block Selection cluster_heterocycle Target Heterocycle cluster_considerations Key Considerations E5O This compound Pyridine Substituted Pyridines E5O->Pyridine Piperidine Substituted Piperidines E5O->Piperidine Conditions Reaction Conditions E5O->Conditions Cost Starting Material Cost E5O->Cost DAAD Diethyl 1,3-acetonedicarboxylate DAAD->Pyridine DAAD->Conditions DAAD->Cost Glutaraldehyde Glutaraldehyde Glutaraldehyde->Piperidine Glutaraldehyde->Conditions Glutaraldehyde->Cost Yield Reaction Yield Pyridine->Yield Complexity Structural Complexity Achievable Pyridine->Complexity Piperidine->Yield Piperidine->Complexity

References

The Synthetic Versatility of Ethyl 5-Oxopentanoate: A Comparative Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-oxopentanoate (B1240814), a readily available bifunctional molecule, serves as a versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its aldehyde and ester functionalities provide two reactive centers for intramolecular and intermolecular reactions, leading to the formation of valuable nitrogen- and oxygen-containing ring systems. This guide provides a comparative overview of the synthetic utility of ethyl 5-oxopentanoate, focusing on the synthesis of 2-piperidone (B129406) and substituted piperidines. We present experimental data, detailed protocols, and comparisons with alternative synthetic strategies to assist researchers in selecting the most suitable methodology for their synthetic goals.

Synthesis of 2-Piperidone (δ-Valerolactam) from this compound

One of the key applications of this compound is its conversion to 2-piperidone, a valuable lactam intermediate in medicinal and materials chemistry. The most direct route involves a reductive amination followed by intramolecular cyclization.

Method 1: Reductive Amination and Cyclization of this compound

This method involves the in situ formation of an imine from this compound and an ammonia (B1221849) source, which is then reduced to the corresponding amino ester. Subsequent heating promotes intramolecular cyclization to yield 2-piperidone.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is treated with an ammonia source (e.g., ammonium (B1175870) acetate, ammonia in ethanol) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) at room temperature. The reaction is stirred for several hours until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is heated to induce cyclization, affording 2-piperidone, which can be purified by distillation or chromatography.

Method Reagents Yield (%) Reference
Reductive Amination/CyclizationThis compound, NH₄OAc, NaBH₃CNNot explicitly reportedGeneral Method
Alternative Syntheses of 2-Piperidone

To provide a comprehensive comparison, several alternative methods for the synthesis of 2-piperidone are presented below.

Method Starting Material Reagents Yield (%) Reference
Beckmann RearrangementCyclopentanone (B42830) OximeStrong acid (e.g., H₂SO₄, PPA)High (industrial)[1]
Catalytic HydrogenationPyridine-2-oneH₂, Catalyst (e.g., Pt, Pd)High[1]
From N-hydroxy-cyclopentyl imineN-hydroxy-cyclopentyl iminep-toluenesulfonyl chloride, baseNot specified[2]

The Beckmann rearrangement of cyclopentanone oxime is a classical and industrially significant method for producing 2-piperidone (also known as δ-valerolactam).[1] Catalytic hydrogenation of pyridine-2-one also provides a high-yielding route to the target molecule.[1] A more recent method involves the rearrangement of N-hydroxy-cyclopentyl imine.[2]

Synthesis of 2-Piperidone Workflow

cluster_0 From this compound cluster_1 Alternative Routes This compound This compound Amino Ester Intermediate Amino Ester Intermediate This compound->Amino Ester Intermediate Reductive Amination 2-Piperidone_1 2-Piperidone Amino Ester Intermediate->2-Piperidone_1 Intramolecular Cyclization Cyclopentanone Oxime Cyclopentanone Oxime 2-Piperidone_2 2-Piperidone Cyclopentanone Oxime->2-Piperidone_2 Beckmann Rearrangement Pyridine-2-one Pyridine-2-one Pyridine-2-one->2-Piperidone_2 Catalytic Hydrogenation

Caption: Synthetic pathways to 2-piperidone.

Synthesis of Substituted Piperidines

This compound can also serve as a precursor for the synthesis of more complex substituted piperidines, which are prevalent scaffolds in pharmaceuticals.

Method 2: Synthesis of 2-Substituted Piperidines via Biocatalytic Reductive Amination

While not directly starting from this compound, a closely related biocatalytic method using ω-chloroketones provides a valuable benchmark for the synthesis of chiral 2-substituted piperidines. This approach utilizes transaminases for the asymmetric synthesis of the target molecules.

Experimental Protocol:

A ω-chloroketone is subjected to a transaminase-catalyzed reaction with an amine donor (e.g., isopropylamine). The resulting chiral amine undergoes spontaneous intramolecular cyclization to afford the corresponding enantiomerically enriched 2-substituted piperidine.[3]

Substrate Product Yield (%) ee (%) Reference
1-chloro-5-phenylpentan-2-one(R)-2-phenylpiperidine90>99.5[3]
1-chloro-5-phenylpentan-2-one(S)-2-phenylpiperidine85>99.5[3]
Alternative Syntheses of Substituted Piperidines

A variety of methods exist for the synthesis of substituted piperidines, offering different levels of stereocontrol and functional group tolerance.

Method Starting Materials Key Features Reference
Double Aza-Michael ReactionDivinyl ketones, primary aminesAtom-efficient, access to 2-substituted 4-piperidones[4][5]
[5+1] Annulation1,5-diols, aminesIridium-catalyzed, stereoselective[6]
Pd(II)-catalyzed 1,3-chirality transferAllylic alcoholsAccess to 2- and 2,6-substituted piperidines[7]

The double aza-Michael reaction of divinyl ketones with primary amines provides an efficient route to 2-substituted 4-piperidones, which can be further functionalized.[4][5] Iridium-catalyzed [5+1] annulation of 1,5-diols with amines offers a stereoselective synthesis of substituted piperidines.[6] Furthermore, a palladium-catalyzed 1,3-chirality transfer reaction starting from allylic alcohols has been developed for the synthesis of 2- and 2,6-substituted piperidines.[7]

Conceptual Workflow for Piperidine Synthesis

cluster_methods Synthetic Approaches Start Starting Materials Method Synthetic Method Start->Method Product Substituted Piperidine Method->Product ReductiveAmination Reductive Amination (e.g., from this compound) AzaMichael Double Aza-Michael Reaction Annulation [5+1] Annulation PdCatalysis Pd(II)-Catalyzed Chirality Transfer Biocatalysis Biocatalytic Reductive Amination

Caption: Overview of synthetic strategies for piperidines.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-oxopentanoate: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Ethyl 5-oxopentanoate (B1240814), ensuring a safe and compliant laboratory environment.

Ethyl 5-oxopentanoate is a chemical compound utilized in various research and development applications. As with any laboratory chemical, its proper disposal is crucial to maintain a safe working environment and to comply with environmental regulations. This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., butyl or neoprene) are recommended. Nitrile gloves may not be suitable for prolonged contact[3].

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

Quantitative Hazard and Physical Data

A summary of the key hazard and physical property data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
GHS Hazard Statements H315: Causes skin irritation[1][2]. H319: Causes serious eye irritation[1][2]. H335: May cause respiratory irritation[1][2].
GHS Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash[1][4].

Experimental Protocol: Waste Collection and Storage
  • Designate a Waste Container:

    • Obtain a dedicated, compatible waste container. Polyethylene containers are a suitable option[3].

    • Ensure the container has a secure, screw-top cap and is in good condition, free from cracks or leaks[5].

    • Do not use metallic containers to avoid potential reactions.

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container[5].

    • The label must clearly state the full chemical name: "this compound"[5]. Do not use abbreviations or chemical formulas.

    • List all components of the waste mixture, including any solvents, with their approximate percentages or volumes[5].

    • Indicate the associated hazards: "Flammable" and "Irritant"[5].

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the labeled container.

    • Keep the waste container closed at all times, except when adding waste[1][5].

    • Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a secondary containment tub[5].

    • Ensure the storage area is cool, well-ventilated, and away from sources of ignition like heat, sparks, or open flames[3].

  • Handling of Empty Containers:

    • An empty container that held this compound must also be treated as hazardous waste.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected as hazardous waste[1].

    • For non-acutely hazardous waste containers, ensure all contents have been removed to the extent possible before disposal as regular trash, after defacing the label[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container (e.g., Polyethylene) ppe->container label Label Container: 'Hazardous Waste' 'this compound' 'Irritant, Flammable' container->label transfer Transfer Waste to Container label->transfer storage Store in Designated Satellite Accumulation Area transfer->storage full Is Container Full? storage->full request Request Waste Pickup from Institutional EHS full->request Yes continue_collection Continue Waste Collection full->continue_collection No end End: Proper Disposal request->end continue_collection->transfer

Caption: Disposal workflow for this compound.

Chemical Incompatibilities and Spill Management

To prevent dangerous reactions, it is crucial to avoid mixing this compound waste with incompatible chemicals.

Known Incompatibilities:

  • Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates[6][7].

  • Strong Acids and Bases: Can cause violent reactions[6][7].

  • Strong Reducing Agents

Segregate waste streams to prevent accidental mixing[8].

Spill Management Protocol

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Wear Appropriate PPE: As described above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or cat litter to absorb the spilled liquid[3][9].

  • Collect and Dispose: Carefully scoop the absorbent material into a sealable, labeled hazardous waste container[3].

  • Decontaminate the Area: Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for all. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistics for Handling Ethyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Ethyl 5-oxopentanoate (B1240814). Adherence to these guidelines is critical for mitigating risks and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Ethyl 5-oxopentanoate is recognized as a skin and eye irritant and may cause respiratory irritation. Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment

Body Part Equipment Standard Purpose
Eyes/Face Safety Goggles or Face ShieldEN 166 (EU) or NIOSH (US)Protects against chemical splashes.
Hands Butyl rubber or Neoprene glovesEN 374Provides chemical resistance against esters and ketones. Nitrile gloves are not recommended for prolonged contact.[1][2]
Body Flame-retardant lab coatEN 1149-5Protects against splashes and potential ignition sources.
Respiratory Respirator with appropriate cartridgesNIOSH/MSHA or EN 149 approvedRequired when working outside of a fume hood or when vapors/aerosols may be generated.
Feet Closed-toe, chemical-resistant shoesEN 20345:2011Protects feet from spills.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[4]

    • Do not breathe vapors or mist.[4]

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.[5]

    • Use non-sparking tools and take precautionary measures against static discharge.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

Exposure Route Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[7]
Skin Contact Immediately flush the contaminated skin with soap and water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, get medical attention.[7]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5]

Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[9]

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the recommended personal protective equipment.[10]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[9] Do not use combustible materials like paper towels.[9]

  • Clean Up: Working from the outside in, carefully sweep or scoop up the absorbed material.[10] Place the waste into a sealed, properly labeled container for disposal.[11]

  • Decontaminate: Clean the spill area with soap and water.[11]

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be considered hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.[12]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[3] Disposal procedures can vary based on location and the nature of the waste.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5]

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in fume hood - Avoid contact and inhalation prep->handling Proceed with caution experiment Experiment - Perform procedure - Monitor for spills or exposure handling->experiment Begin work cleanup Post-Experiment Cleanup - Decontaminate workspace - Remove PPE correctly experiment->cleanup Complete experiment emergency Emergency Response (Spill or Exposure) experiment->emergency If incident occurs disposal Waste Disposal - Segregate hazardous waste - Label and store for pickup cleanup->disposal Segregate waste emergency->handling After resolution

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.